2-Hydroxyethyl 4-methylbenzenesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67174. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxyethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4S/c1-8-2-4-9(5-3-8)14(11,12)13-7-6-10/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVSAHOHDQUFMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
73342-22-0 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[(4-methylphenyl)sulfonyl]-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73342-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20290168 | |
| Record name | 2-hydroxyethyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20290168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42772-85-0 | |
| Record name | Ethylene glycol monotosylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042772850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC67174 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67174 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-hydroxyethyl 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20290168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-methylbenzenesulfonyl)oxy]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethylene glycol monotosylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/429V5NT5CC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Hydroxyethyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxyethyl 4-methylbenzenesulfonate, also known as ethylene glycol monotosylate, is a chemical intermediate of significant interest in organic synthesis and pharmaceutical development. This document provides a comprehensive technical overview of its chemical properties, synthesis, and potential biological relevance, particularly in the context of its role as a known impurity in the bronchodilator drug Dyphylline. Detailed experimental considerations for its synthesis and analysis are presented, alongside a discussion of its potential, though currently under-investigated, pharmacological implications.
Chemical and Physical Properties
This compound is a stable, non-volatile organic compound. Its key physical and chemical properties are summarized in the table below.[1]
| Property | Value | Reference |
| CAS Number | 42772-85-0 | [2] |
| Molecular Formula | C₉H₁₂O₄S | [1] |
| Molecular Weight | 216.25 g/mol | [1] |
| Appearance | Colorless to yellow liquid or semi-solid | Sigma-Aldrich |
| Density | 1.288 g/cm³ | [1] |
| Boiling Point | 376.8 °C at 760 mmHg | [1] |
| Melting Point | Not clearly defined; can be a semi-solid | |
| Solubility | Soluble in water and methanol. Moderately soluble in ethanol, sparingly soluble in chloroform, and practically insoluble in ether. | [3] |
| LogP | 1.77340 | ChemSrc |
| Refractive Index | 1.54 | ChemSrc |
Synonyms: Ethylene glycol monotosylate, 2-hydroxyethyl tosylate, 2-(4-Toluenesulfonyloxy)ethanol, 2-hydroxyethyl p-toluenesulfonate.[2][]
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is the selective mono-tosylation of ethylene glycol using p-toluenesulfonyl chloride (TsCl) in the presence of a base. The key challenge in this synthesis is to control the reaction to favor the formation of the mono-substituted product over the di-substituted byproduct, 1,2-bis(p-toluenesulfonyloxy)ethane.
General Experimental Protocol for Selective Mono-tosylation of Ethylene Glycol
This protocol is a generalized procedure based on established methods for the mono-tosylation of diols.[5]
Materials:
-
Ethylene glycol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or other suitable solvent
-
Hydrochloric acid (HCl), 1M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve an excess of ethylene glycol (e.g., 5-10 equivalents) in a suitable solvent such as dichloromethane. The use of excess diol is a common strategy to favor mono-substitution.
-
Addition of Base: Cool the solution in an ice bath (0 °C) and add a suitable base, such as pyridine or triethylamine (1.1-1.5 equivalents relative to TsCl). The base acts as a scavenger for the HCl generated during the reaction.
-
Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in the same solvent to the cooled reaction mixture over a period of 1-2 hours. Maintaining a low temperature is crucial to control the reaction rate and selectivity.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for several hours and then gradually warm to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.
-
Workup: Once the reaction is complete, quench the reaction by adding cold water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl solution (to remove the base), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by silica gel column chromatography. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is used to separate the desired mono-tosylate from the di-tosylate byproduct and any unreacted starting materials.
Logical Workflow for Synthesis
Analytical Methods
The identification and quantification of this compound, particularly as an impurity in pharmaceutical products, are crucial for quality control.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for the analysis of Dyphylline and its impurities.[3][6] A reversed-phase column with a suitable mobile phase, often a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, can be used to separate this compound from the active pharmaceutical ingredient and other related substances. UV detection is typically employed for quantification.[3][6]
-
Gas Chromatography (GC): GC can also be utilized for the analysis of this compound, particularly if derivatization is employed to increase its volatility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of the synthesized compound.[2] The characteristic signals for the tosyl group and the ethylene glycol moiety can be unambiguously assigned.
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with a chromatographic technique (LC-MS or GC-MS), provides information on the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[7]
Biological Relevance and Potential Signaling Pathways
This compound is a known impurity of the bronchodilator drug Dyphylline.[] While there is currently no direct research on the specific biological activity of this impurity, its context within a pharmaceutical product necessitates a consideration of its potential interactions.
Role as a Pharmaceutical Impurity
As an impurity, the primary concern is its potential toxicity. Sulfonate esters, as a class, are known to be potential alkylating agents and are often scrutinized for genotoxic potential.[8][9][10] However, the formation of such esters from sulfonic acids and alcohols is generally considered to be a slow and thermodynamically unfavorable reaction, especially under the conditions typically used for pharmaceutical salt formation.[8][9] Regulatory guidelines often require the assessment of such impurities to ensure they are below a safe threshold.
Potential Interaction with Dyphylline's Mechanism of Action
Dyphylline exerts its therapeutic effect through two primary mechanisms:
-
Inhibition of Phosphodiesterase (PDE) enzymes: This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in the relaxation of bronchial smooth muscle.
-
Antagonism of Adenosine Receptors: This action also contributes to bronchodilation.
Given that this compound is present alongside Dyphylline, it is conceivable, though not experimentally verified, that it could modulate these pathways. However, without specific studies on this compound, any depiction of its interaction remains speculative.
Below is a diagram illustrating the established signaling pathway of Dyphylline. The potential, yet unconfirmed, influence of this compound is included for conceptual consideration.
Conclusion
This compound is a well-characterized organic molecule with established synthetic routes. Its primary significance in the pharmaceutical industry is as a process-related impurity in Dyphylline. While its own biological activity has not been extensively studied, its chemical class as a sulfonate ester warrants careful control and monitoring in drug formulations. Further research into the pharmacological and toxicological profile of this compound would be beneficial for a more complete risk assessment and to understand any potential contribution to the overall therapeutic or adverse effects of Dyphylline. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working with this compound.
References
- 1. This compound | CAS#:42772-85-0 | Chemsrc [chemsrc.com]
- 2. 2-((4-Methylbenzenesulfonyl)oxy)ethan-1-ol | C9H12O4S | CID 249155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | C15H24O7S | CID 13456094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Hydroxyethyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyethyl 4-methylbenzenesulfonate, also commonly known as ethylene glycol monotosylate, is a versatile bifunctional organic compound. It incorporates a reactive tosylate leaving group and a primary hydroxyl group, making it a valuable intermediate in various organic syntheses. Its application is particularly notable in the pharmaceutical industry, where it serves as a key building block for the synthesis of complex molecules and as a transient protecting group for alcohols. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications relevant to drug development and chemical research. The compound is also known as an impurity in drugs such as Dyphylline and Amlodipine.[][2]
Chemical Structure and Identification
The structure of this compound consists of an ethylene glycol moiety where one hydroxyl group is esterified with p-toluenesulfonic acid.
-
IUPAC Name: this compound[3]
-
Synonyms: 2-hydroxyethyl tosylate, Ethylene glycol monotosylate, 2-(4-Toluenesulfonyloxy)ethanol, 2-hydroxyethyl p-toluenesulfonate[3]
-
CAS Number: 42772-85-0[3]
-
Molecular Formula: C₉H₁₂O₄S[4]
-
Molecular Weight: 216.26 g/mol [3]
-
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OCCO[3]
-
InChI Key: DZVSAHOHDQUFMZ-UHFFFAOYSA-N[3]
Physicochemical and Spectral Properties
A summary of the key physicochemical and spectral properties of this compound is provided below. These properties are crucial for its handling, characterization, and application in synthesis.
Physicochemical Data
| Property | Value | Reference |
| Appearance | White to off-white solid | |
| Boiling Point | 376.8 °C at 760 mmHg | [4] |
| Melting Point | 135-136 °C | [] |
| Density | 1.288 g/cm³ | [4] |
| LogP | 1.77 | [4] |
| Solubility | Soluble in water, ethanol, diethyl ether, and chloroform. |
Spectral Data
While specific experimental spectra are proprietary to various databases, the following tables outline the expected spectral characteristics based on the compound's structure.
¹H NMR (Proton Nuclear Magnetic Resonance) - Expected Chemical Shifts (CDCl₃, 400 MHz)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-CH ₃ | ~2.4 | Singlet | 3H |
| -OH | Variable (broad singlet) | Broad Singlet | 1H |
| -CH ₂-OH | ~3.8 | Triplet | 2H |
| TsO-CH ₂- | ~4.2 | Triplet | 2H |
| Ar-H (ortho to -SO₂) | ~7.8 | Doublet | 2H |
| Ar-H (ortho to -CH₃) | ~7.3 | Doublet | 2H |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) - Expected Chemical Shifts (CDCl₃, 100 MHz)
| Carbon | Chemical Shift (δ, ppm) |
| Ar-C H₃ | ~21.5 |
| -C H₂-OH | ~60-62 |
| TsO-C H₂- | ~68-70 |
| C -CH₃ (Aromatic) | ~145 |
| C -SO₂ (Aromatic) | ~133 |
| Ar-C H (ortho to -SO₂) | ~129.8 |
| Ar-C H (ortho to -CH₃) | ~127.8 |
FT-IR (Fourier-Transform Infrared) Spectroscopy - Expected Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3500-3200 | Strong, Broad |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium |
| S=O Stretch (Sulfonate) | 1360-1340 & 1170-1150 | Strong |
| C-O Stretch (Alcohol) | 1085-1050 | Strong |
| S-O-C Stretch (Ester) | 1000-960 | Strong |
MS (Mass Spectrometry) - Expected Fragmentation
| m/z | Fragment Ion |
| 216 | [M]⁺ (Molecular Ion) |
| 173 | [M - C₂H₄OH]⁺ |
| 155 | [CH₃C₆H₄SO₂]⁺ (Tosyl group) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established methods for the tosylation of diols.
Materials:
-
Ethylene glycol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve ethylene glycol (1.0 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.0 equivalent) in dichloromethane to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system like ethyl acetate/hexane.
Caption: Synthetic workflow for this compound.
Applications in Drug Development and Research
The dual functionality of this compound makes it a valuable tool in medicinal chemistry and drug development.
Intermediate for Nucleophilic Substitution
The tosylate group is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the facile introduction of a hydroxyethyl moiety onto various nucleophiles such as amines, thiols, and carbanions. This is a common strategy in the synthesis of pharmaceutical ingredients. A notable example is the use of analogous tosylates in the synthesis of the antihistamine drug Bilastine.
Caption: General scheme of nucleophilic substitution using the title compound.
Protecting Group Chemistry
The hydroxyl group can be used to temporarily protect other functional groups in a molecule, or it can be protected itself to allow for reactions at the tosylate site. Subsequently, the protecting group can be removed under specific conditions. While less common than other dedicated protecting groups, its utility in this regard adds to its versatility in multi-step syntheses.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
GHS Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).
-
Precautionary Statements: Use in a well-ventilated area. Wear protective gloves, clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed.
This technical guide provides a detailed overview of this compound, highlighting its significance as a versatile chemical intermediate for researchers and professionals in drug development. The provided data and protocols are intended to facilitate its effective and safe use in a laboratory setting.
References
An In-depth Technical Guide to 2-Hydroxyethyl 4-methylbenzenesulfonate (CAS: 42772-85-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Hydroxyethyl 4-methylbenzenesulfonate (CAS: 42772-85-0), a versatile chemical intermediate. Also known as ethylene glycol monotosylate, this compound plays a significant role in organic synthesis, particularly as a precursor in the development of pharmaceutical agents. This document details its chemical and physical properties, provides a synthesized experimental protocol for its preparation, and discusses its applications, with a focus on its role as a key impurity and building block in drug development.
Chemical and Physical Properties
This compound is a stable, non-volatile compound at room temperature. Its key physical and chemical properties are summarized in the table below. The presence of a tosylate group makes it an excellent leaving group in nucleophilic substitution reactions, a characteristic that is central to its utility in chemical synthesis.
| Property | Value | Reference(s) |
| CAS Number | 42772-85-0 | [1] |
| Molecular Formula | C₉H₁₂O₄S | [] |
| Molecular Weight | 216.26 g/mol | [] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-hydroxyethyl tosylate, ethylene glycol monotosylate, 2-(4-Toluenesulfonyloxy)ethanol, Theophylline Impurity 9 | [1][] |
| Appearance | Colorless to yellow liquid, semi-solid, or solid | [3] |
| Density | 1.278 - 1.288 g/cm³ | [][4] |
| Melting Point | 135-136 °C | [] |
| Boiling Point | 376.8 ± 25.0 °C at 760 mmHg | [] |
| Solubility | Soluble in many organic solvents. Shows some solubility in water. | [5] |
| InChI Key | DZVSAHOHDQUFMZ-UHFFFAOYSA-N | [1] |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCO | [1] |
Synthesis of this compound
The most common method for the synthesis of this compound is the selective monotosylation of ethylene glycol using p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine, which also serves as the solvent.[6] The reaction's selectivity towards the mono-substituted product is crucial and can be influenced by reaction conditions.
Experimental Protocol: Selective Monotosylation of Ethylene Glycol
This protocol is a generalized procedure based on established methods for the monotosylation of diols.[5][6]
Materials:
-
Ethylene glycol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Diethyl ether
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylene glycol in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon). It is common to use an excess of ethylene glycol to favor monosubstitution.[6]
-
Cool the reaction mixture in an ice bath.
-
Dissolve p-toluenesulfonyl chloride in a minimal amount of anhydrous pyridine and add it to the dropping funnel.
-
Add the TsCl solution dropwise to the stirred, cooled ethylene glycol solution over a period of several hours. Maintaining a low temperature is critical to control the reaction rate and selectivity.[5]
-
After the addition is complete, allow the reaction to stir at a low temperature for an additional 3 hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7]
-
Pour the reaction mixture into cold water and extract the product with diethyl ether.[6]
-
Combine the organic extracts and wash successively with 1M HCl to remove pyridine, saturated NaHCO₃ solution, and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[6]
-
Purification can be achieved by recrystallization or column chromatography.[7]
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the tosyl group (typically two doublets in the range of 7-8 ppm), a singlet for the methyl group on the benzene ring (around 2.4 ppm), and two triplets for the ethylene glycol moiety (in the range of 3-5 ppm), along with a signal for the hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the methyl carbon, and the two distinct carbons of the ethylene glycol backbone.
-
FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol (broad, around 3400 cm⁻¹), C-H stretches (aromatic and aliphatic), S=O stretches of the sulfonate group (around 1350 and 1170 cm⁻¹), and C-O stretching.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and fragmentation patterns corresponding to the loss of various functional groups.
Applications in Drug Development and Synthesis
This compound is a valuable intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). Its primary role stems from the tosylate group, which functions as an excellent leaving group in nucleophilic substitution (Sₙ2) reactions.
Role as a Pharmaceutical Impurity
This compound has been identified as a process-related impurity in the synthesis of certain drugs, notably Dyphylline and Amlodipine.[][5] Its presence as an impurity necessitates careful monitoring and control during the manufacturing process to ensure the purity and safety of the final drug product.
Intermediate in Nucleophilic Substitution Reactions
The primary application of this compound is to introduce the 2-hydroxyethyl moiety into a target molecule. This is achieved through an Sₙ2 reaction where a nucleophile displaces the tosylate group.
Caption: General Sₙ2 reaction involving this compound.
This reactivity is exploited in the synthesis of more complex molecules where a hydroxyethyl group is required.
Safety and Handling
This compound is classified as harmful and an irritant. Appropriate safety precautions should be taken when handling this compound.
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is recommended to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Conclusion
This compound is a key chemical intermediate with significant applications in organic synthesis, particularly within the pharmaceutical industry. Its utility is primarily derived from the excellent leaving group ability of the tosylate moiety. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and drug development professionals working with this compound. Adherence to proper safety protocols is crucial when handling this substance.
References
- 1. 2-((4-Methylbenzenesulfonyl)oxy)ethan-1-ol | C9H12O4S | CID 249155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. This compound | CAS#:42772-85-0 | Chemsrc [chemsrc.com]
- 5. reddit.com [reddit.com]
- 6. jchemlett.com [jchemlett.com]
- 7. TLC and LC-MS monitoring chromatography free synthesis of monotosylation of glycols and diols [morressier.com]
- 8. 42772-85-0|this compound|BLD Pharm [bldpharm.com]
In-Depth Technical Guide: 2-Hydroxyethyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Hydroxyethyl 4-methylbenzenesulfonate, a key intermediate in organic synthesis, particularly within the pharmaceutical industry. This document outlines its chemical synonyms, quantitative properties, detailed experimental protocols for its synthesis and subsequent use, and a logical workflow for its application.
Chemical Identity and Properties
This compound, also commonly known as 2-hydroxyethyl tosylate or ethylene glycol monotosylate, is a valuable bifunctional molecule.[][2] It incorporates a reactive tosylate leaving group and a free hydroxyl group, making it a versatile building block in the synthesis of more complex molecules.
Synonyms and Identifiers
A variety of names and identifiers are used in literature and commercial listings for this compound. A comprehensive list is provided below to aid in literature searches and material sourcing.
| Name / Identifier | Type |
| This compound | IUPAC Name |
| 2-(4-Methylphenyl)sulfonyloxyethanol | Synonym[3] |
| 2-hydroxyethyl tosylate | Synonym[] |
| Ethylene glycol monotosylate | Synonym[] |
| Theophylline Impurity 9 | Synonym |
| mono-tosyl ethylene glycol | Synonym |
| CAS Number | 42772-85-0 |
| Molecular Formula | C9H12O4S[] |
| SMILES | Cc1ccc(S(=O)(=O)OCCO)cc1[3] |
Quantitative Data
The physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and process development.
| Property | Value | Reference |
| Molecular Weight | 216.26 g/mol | [] |
| Melting Point | 135-136 °C | [] |
| Boiling Point | 376.8 ± 25.0 °C at 760 mmHg | [] |
| Density | 1.278 g/cm³ | [] |
Experimental Protocols
Detailed methodologies for the synthesis and subsequent utilization of this compound are provided below. These protocols are compiled from established synthetic procedures and patent literature.
Synthesis of this compound
This protocol describes the selective monotosylation of ethylene glycol. The key challenge in this synthesis is to control the reaction to favor the formation of the monotosylate over the ditosylate byproduct.
Materials:
-
Ethylene glycol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve an excess of ethylene glycol (e.g., 5-10 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Base and Tosyl Chloride: To the cooled solution, add triethylamine (1.2 equivalents relative to TsCl). Slowly, add a solution of p-toluenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise over a period of 1-2 hours to control the reaction rate and temperature.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 2-4 hours and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting tosyl chloride is consumed.
-
Workup: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to separate the desired monotosylate from unreacted ethylene glycol and the ditosylate byproduct.
Use in the Synthesis of a (R)-2-(2-chlorophenyl)-2-hydroxyethyl 4-methylbenzenesulfonate Analog (Intermediate for Cenobamate)
This protocol illustrates the application of a tosylation reaction, analogous to the preparation of a key intermediate in the synthesis of the antiepileptic drug, cenobamate.[4] This demonstrates the utility of such tosylates in drug development.
Materials:
-
(R)-1-(2-chlorophenyl)ethane-1,2-diol
-
p-Toluenesulfonyl chloride (TsCl)
-
Dibutyltin oxide
-
Triethylamine or Diisopropylethylamine
-
Dichloromethane (DCM) or a mixture of Toluene and Acetonitrile
-
n-Hexane
-
Diisopropyl ether
Procedure:
-
Reaction Setup: To a mixture of (R)-1-(2-chlorophenyl)ethane-1,2-diol (1.0 eq) in the chosen solvent (e.g., dichloromethane), add dibutyltin oxide (a small catalytic amount) and p-toluenesulfonyl chloride (approx. 1.0 eq) at room temperature.
-
Base Addition: Cool the reaction mixture to 10-15 °C and add triethylamine (or diisopropylethylamine) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for approximately 2 hours.
-
Workup and Purification: After the reaction is complete, the product can be purified. The patent describes purification by recrystallization from a mixture of n-hexane and diisopropyl ether to yield the desired (R)-2-(2-chlorophenyl)-2-hydroxyethyl 4-methylbenzenesulfonate with high purity.[4]
Logical Workflow and Pathway Diagrams
As this compound is a synthetic intermediate, its primary role is within a synthetic pathway rather than a biological signaling pathway. The following diagrams illustrate the logical flow of its synthesis and subsequent use.
Caption: Synthesis workflow for this compound.
Caption: Application workflow in the synthesis of a drug intermediate.
References
An In-depth Technical Guide to 2-Hydroxyethyl Tosylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 2-hydroxyethyl tosylate. This versatile bifunctional molecule serves as a crucial intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex molecular architectures. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Diagrams illustrating key chemical processes are included to facilitate a deeper understanding of its reactivity and utility.
Core Physical and Chemical Properties
2-Hydroxyethyl tosylate, also known as ethylene glycol monotosylate or 2-(tosyloxy)ethanol, is a stable yet reactive compound that features both a hydroxyl group and a tosylate leaving group. This unique structure allows for sequential chemical modifications, making it a valuable building block in multi-step syntheses.
Physical Properties
The physical characteristics of 2-hydroxyethyl tosylate are summarized in the table below. It is important to note that there are some discrepancies in the reported melting point, with some sources indicating a solid form at room temperature and others describing it as a liquid or semi-solid. This variation may be attributed to the purity of the substance.
| Property | Value | Source |
| CAS Number | 42772-85-0 | [1][][3][4][5][6] |
| Molecular Formula | C₉H₁₂O₄S | [1][][4][6] |
| Molecular Weight | 216.26 g/mol | [1][][6][7] |
| Appearance | Colorless to yellow liquid, semi-solid, or solid | [4] |
| Boiling Point | 376.8 ± 25.0 °C at 760 mmHg | [1][] |
| Melting Point | 135-136 °C | [1][] |
| Density | 1.278 - 1.288 g/cm³ | [1][] |
Chemical Properties
The chemical behavior of 2-hydroxyethyl tosylate is dictated by its two primary functional groups: the hydroxyl group and the tosylate group.
| Property | Description |
| Reactivity | The tosylate group is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack. The hydroxyl group can be further functionalized, for example, through esterification, etherification, or conversion to other functional groups. |
| Stability | 2-Hydroxyethyl tosylate is generally stable under neutral and acidic conditions but will react with strong bases and nucleophiles. |
| Solubility | Information on solubility is not readily available in the searched literature, but its structure suggests probable solubility in a range of polar organic solvents. |
Synthesis and Experimental Protocols
The synthesis of 2-hydroxyethyl tosylate typically involves the selective monotosylation of ethylene glycol. This can be challenging due to the potential for the formation of the ditosylated byproduct. Several methods have been developed to achieve high selectivity for the desired mono-substituted product.
General Experimental Protocol for Selective Monotosylation of Ethylene Glycol
This protocol is a generalized procedure based on common methods for the tosylation of diols.
Materials:
-
Ethylene glycol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or other suitable solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylene glycol in an excess of a suitable solvent like dichloromethane.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add the base (e.g., pyridine or triethylamine) to the solution.
-
In a separate container, dissolve p-toluenesulfonyl chloride in the same solvent.
-
Add the p-toluenesulfonyl chloride solution dropwise to the cooled ethylene glycol solution over a period of time to control the reaction temperature.
-
After the addition is complete, allow the reaction to stir at 0 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).[8]
-
Upon completion, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with cold dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.[9][10]
A visual representation of the synthesis workflow is provided below.
Chemical Reactivity and Applications
The primary utility of 2-hydroxyethyl tosylate stems from the excellent leaving group ability of the tosylate moiety, which facilitates a wide range of nucleophilic substitution reactions. This reactivity is central to its application as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Nucleophilic Substitution Reactions
2-Hydroxyethyl tosylate readily undergoes Sₙ2 reactions with a variety of nucleophiles. The backside attack of the nucleophile on the carbon atom bearing the tosylate group leads to inversion of stereochemistry if the carbon is a chiral center (which is not the case for this specific molecule).[11]
Common nucleophiles that react with 2-hydroxyethyl tosylate include:
-
Azides (N₃⁻): To introduce an azide group, which can be further reduced to an amine or used in click chemistry.
-
Halides (Cl⁻, Br⁻, I⁻): To form 2-haloethanols.
-
Cyanides (CN⁻): To introduce a nitrile group, a versatile precursor for carboxylic acids, amines, and other functionalities.
-
Alkoxides (RO⁻): To form ethers.
-
Thiolates (RS⁻): To form thioethers.
-
Amines (RNH₂, R₂NH, R₃N): To form substituted amino alcohols.
The general mechanism for the Sₙ2 reaction of 2-hydroxyethyl tosylate is depicted below.
Applications in Drug Development
2-Hydroxyethyl tosylate serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its bifunctional nature allows for the introduction of an ethylene glycol spacer with a reactive handle for further elaboration. For instance, it is listed as an impurity of Dyphylline, a xanthine derivative used as a bronchodilator.[1][] This suggests its potential use in the synthesis of related pharmaceutical structures.
The hydroxyl group can be protected, allowing for selective reaction at the tosylated carbon, or it can be reacted first, followed by displacement of the tosylate. This versatility makes it a valuable tool for medicinal chemists in the construction of complex drug molecules.
Spectral Data
Detailed, publicly available spectral data for 2-hydroxyethyl tosylate (CAS 42772-85-0) is limited. However, based on its structure, the following characteristic signals can be predicted.
Predicted ¹H NMR Spectral Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-CH ₃ | ~2.4 | Singlet | 3H |
| Ar-H | 7.3-7.8 | Two Doublets | 4H |
| TsO-CH ₂- | ~4.2 | Triplet | 2H |
| -CH ₂-OH | ~3.8 | Triplet | 2H |
| -OH | Variable | Singlet (broad) | 1H |
Predicted ¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ, ppm) |
| C H₃ | ~21 |
| Ar-C | ~127-130, ~133, ~145 |
| TsO-C H₂- | ~70 |
| -C H₂-OH | ~60 |
Predicted IR Spectral Data
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H stretch (alcohol) | 3500-3200 | Broad |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (aliphatic) | 3000-2850 | Medium-Strong |
| C=C stretch (aromatic) | 1600-1450 | Medium |
| S=O stretch (sulfonate) | 1370-1350 and 1190-1170 | Strong |
| C-O stretch (alcohol) | 1200-1000 | Strong |
| C-O stretch (ester) | 1200-1000 | Strong |
Conclusion
2-Hydroxyethyl tosylate is a valuable and versatile bifunctional intermediate in organic synthesis. Its ability to undergo selective nucleophilic substitution at the tosylated position while retaining a modifiable hydroxyl group makes it a powerful tool for the construction of complex molecules, particularly in the field of drug development. The synthetic methods for its preparation, focusing on the selective monotosylation of ethylene glycol, are well-established, providing a reliable route to this important building block. A thorough understanding of its physical and chemical properties is essential for its effective application in research and development.
References
- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. 2-hydroxyethyl 4-methylbenzenesulfonate | CAS#:42772-85-0 | Chemsrc [chemsrc.com]
- 4. 42772-85-0|this compound|BLD Pharm [bldpharm.com]
- 5. CAS 42772-85-0 | Sigma-Aldrich [sigmaaldrich.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 2-((4-Methylbenzenesulfonyl)oxy)ethan-1-ol | C9H12O4S | CID 249155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. sciencemadness.org [sciencemadness.org]
- 10. jchemlett.com [jchemlett.com]
- 11. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Ethylene Glycol Monotosylate
This technical guide provides a comprehensive overview of ethylene glycol monotosylate, a valuable reagent in organic synthesis. It details its chemical and physical properties, provides an experimental protocol for its synthesis, and illustrates the reaction pathway.
Core Properties
Ethylene glycol monotosylate, also known as 2-hydroxyethyl 4-methylbenzenesulfonate, is a bifunctional molecule containing both a hydroxyl group and a tosylate leaving group.[1][2] This structure makes it a useful building block for introducing a hydroxyethyl group or for further functionalization.
Quantitative Data Summary
The key quantitative data for ethylene glycol monotosylate are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| Molecular Weight | 216.26 g/mol | [1][3] |
| Chemical Formula | C₉H₁₂O₄S | [1][2] |
| CAS Number | 42772-85-0 | [1][2][3] |
| Physical Form | Colorless to yellow liquid, semi-solid, or solid | [1] |
| Purity (Typical) | 95% | [1] |
| Storage Temperature | 2-8°C under an inert atmosphere | [1] |
Synthesis of Ethylene Glycol Monotosylate
The synthesis of ethylene glycol monotosylate typically involves the reaction of ethylene glycol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[4][5][6] The primary challenge is the selective monosulfonylation of the diol, as the formation of the ditosylated byproduct can occur.[7] Recent methods have focused on controlled, chromatography-free syntheses to improve yields and environmental friendliness.[5]
Experimental Protocol: Controlled Monotosylation
This protocol is adapted from methodologies designed for the high-yield synthesis of monotosylates from diols.[5][6]
Materials:
-
Ethylene glycol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (or Triethylamine)
-
Dichloromethane (CH₂Cl₂)
-
2N Hydrochloric acid (HCl)
-
5% Sodium hydrogen carbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
A solution of ethylene glycol and pyridine in dichloromethane is prepared in a reaction vessel and cooled to 0°C in an ice bath.
-
p-Toluenesulfonyl chloride is added portion-wise to the cold, vigorously stirred solution. Maintaining a low temperature is crucial to control the reaction's exothermicity.
-
After the addition is complete, the reaction mixture is allowed to stir at room temperature for several hours to ensure the reaction proceeds to completion.[4]
-
The reaction is quenched by the addition of water.
-
The organic phase is separated and washed successively with 2N hydrochloric acid to remove excess pyridine, followed by a 5% sodium hydrogen carbonate solution to neutralize any remaining acid, and finally with water.[4]
-
The organic layer is then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification can be achieved through column chromatography on silica gel or through precipitation techniques to separate the desired monotosylate from unreacted diol and the ditosylate byproduct.[4][5]
Reaction Pathway
The following diagram illustrates the synthesis of ethylene glycol monotosylate from ethylene glycol and p-toluenesulfonyl chloride in the presence of pyridine as a base.
Caption: Synthesis of Ethylene Glycol Monotosylate.
References
An In-Depth Technical Guide to the Safety and Handling of 2-Hydroxyethyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and toxicological properties of 2-Hydroxyethyl 4-methylbenzenesulfonate (CAS RN: 42772-85-0). The information is compiled from safety data sheets, chemical databases, and toxicological literature on related compounds to ensure a thorough understanding for professionals in research and drug development.
Chemical and Physical Properties
This compound, also known as ethylene glycol monotosylate, is a chemical intermediate.[1] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C9H12O4S | [1] |
| Molecular Weight | 216.26 g/mol | [1] |
| CAS Number | 42772-85-0 | [1] |
| Appearance | Not explicitly stated, likely a solid | [2] |
| Melting Point | 135-136 °C | [1] |
| Boiling Point | 376.8 ± 25.0 °C at 760 mmHg | [1] |
| Density | 1.278 g/cm³ | [1] |
| Storage Temperature | 2-8°C in a refrigerator | [2][3][4] |
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
| Hazard Class | GHS Category | Hazard Statement | Pictogram | Signal Word | References |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning | [5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning | [5] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning | [5] |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning | [5] |
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and ensure safety in the laboratory.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection should be adopted when handling this compound.
| Protection Type | Recommendation | References |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. | [6] |
| Skin Protection | Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use. | [6] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a suitable respirator should be worn. | [6] |
Handling and Storage Procedures
Caption: Recommended storage and handling procedures.
Emergency Procedures and First Aid
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures | References |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. | [6][7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention. | [6][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [6][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [6][7] |
Caption: First aid workflow for different exposure routes.
Toxicological Information and Experimental Protocols
Potential Mechanism of Toxicity: Alkylating Agent
Tosylates are known to be good leaving groups in nucleophilic substitution reactions.[8][9] This reactivity is the basis for a plausible mechanism of toxicity. The tosylate group can be displaced by nucleophilic functional groups in biological macromolecules such as DNA and proteins. This alkylation can disrupt normal cellular processes and lead to cytotoxicity and genotoxicity.
Caption: Plausible toxicological mechanism via alkylation.
Experimental Protocols (Representative)
This method is used to assess the acute toxic effects of a substance after oral administration.[10]
-
Principle: A stepwise procedure using a small number of animals per step to obtain enough information to classify the substance.[10]
-
Animal Model: Typically, rats or mice of a single sex (usually females) are used.[10]
-
Procedure:
-
The substance is administered orally to a group of three animals at a defined dose.
-
The animals are observed for mortality and clinical signs of toxicity for up to 14 days.[10]
-
The presence or absence of mortality at one dose level determines the next step, which may involve dosing another group of animals at a lower or higher fixed dose.[10]
-
-
Endpoint: Classification of the substance into a GHS toxicity category based on the observed mortality.[10]
This in vitro method assesses the potential of a substance to cause skin irritation.[11]
-
Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin.[11]
-
Procedure:
-
The test substance is applied to the surface of triplicate RhE tissue models.
-
After a defined exposure period (e.g., 60 minutes), the substance is removed by washing.[11]
-
The tissues are incubated for a post-exposure period (e.g., 42 hours).[11]
-
Cell viability is measured using a colorimetric assay (e.g., MTT assay), which quantifies the conversion of a dye by mitochondrial enzymes in viable cells.[11]
-
-
Endpoint: The substance is classified as an irritant if the cell viability is reduced below a certain threshold (e.g., ≤ 50%) compared to negative controls.[11]
This ex vivo method is used to identify substances that can cause serious eye damage.[12]
-
Principle: The test substance is applied to isolated bovine corneas, and the resulting damage is quantified by measuring changes in corneal opacity and permeability to a fluorescent dye.[12]
-
Procedure:
-
Bovine corneas are obtained from freshly slaughtered cattle and mounted in corneal holders.[13]
-
The test substance is applied to the epithelial surface of the cornea for a defined exposure time.[13]
-
Corneal opacity is measured using an opacitometer.
-
Corneal permeability is assessed by measuring the amount of sodium fluorescein that passes through the cornea.[13]
-
-
Endpoint: An In Vitro Irritancy Score is calculated based on the opacity and permeability measurements to classify the eye irritation potential.[12]
Accidental Release Measures
In the event of a spill, the following measures should be taken:
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing dust or vapors. Wear appropriate personal protective equipment.[6][7]
-
Environmental Precautions: Prevent the substance from entering drains or waterways.[6]
-
Containment and Cleanup: Collect the spilled material using a method that does not generate dust (e.g., wet sweeping or using a HEPA-filtered vacuum). Place the collected material in a suitable, closed container for disposal.[6]
Disposal Considerations
Dispose of this substance and its container in accordance with local, regional, and national regulations. The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[6]
This guide is intended to provide comprehensive safety and handling information for this compound. It is crucial for all personnel handling this chemical to be familiar with its potential hazards and to adhere strictly to the recommended safety procedures.
References
- 1. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 4. scribd.com [scribd.com]
- 5. cdph.ca.gov [cdph.ca.gov]
- 6. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 7. TR 064 - The Toxicology of Glycol Ethers and its Relevance to Man - ECETOC [ecetoc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. x-cellr8.com [x-cellr8.com]
- 12. Bovine Corneal Opacity & Permeability Assay (BCOP) | Cosmetics [jrfglobal.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
The Role of 2-Hydroxyethyl 4-methylbenzenesulfonate in Synthetic Chemistry: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxyethyl 4-methylbenzenesulfonate, also known as ethylene glycol monotosylate, is a pivotal reagent in organic synthesis, primarily utilized for the introduction of a hydroxyethyl moiety into a wide range of molecules. Its utility stems from the presence of the tosylate group, an excellent leaving group, which facilitates nucleophilic substitution reactions. This technical guide elucidates the fundamental role of this compound as a chemical intermediate in the synthesis of diverse and complex molecules, including pharmaceutically active compounds. While direct biological or pharmacological activity of this compound is not extensively documented, its indirect contribution to the development of novel therapeutics is significant. This document provides an overview of its synthetic applications, relevant experimental protocols, and visualizations of key reaction pathways.
Core Functionality: A Versatile Alkylating Agent
The primary role of this compound in organic chemistry is that of an alkylating agent. The tosylate (p-toluenesulfonate) group is a highly effective leaving group due to the resonance stabilization of the resulting tosylate anion. This property allows the facile displacement of the tosylate by a variety of nucleophiles, leading to the formation of a new covalent bond with the 2-hydroxyethyl group.
This reactivity is a cornerstone in the synthesis of more complex molecules, where the introduction of a hydroxyethyl group can serve several purposes, including:
-
Modification of Pharmacological Properties: The addition of a polar hydroxyethyl group can alter the solubility, bioavailability, and pharmacokinetic profile of a drug candidate.
-
Linker for Complex Molecules: The terminal hydroxyl group can be further functionalized, allowing it to act as a linking unit in the construction of larger molecules, such as in the development of Proteolysis-Targeting Chimeras (PROTACs).[1][2]
-
Building Block for Heterocyclic Systems: It serves as a precursor for the formation of various heterocyclic rings, which are common scaffolds in medicinal chemistry.
Applications in the Synthesis of Bioactive Molecules
This compound has been instrumental in the laboratory-scale synthesis of a variety of compounds with therapeutic potential.
Synthesis of Cenobamate Intermediates
The compound is used in the preparation of intermediates for the anti-seizure medication cenobamate. Specifically, it is a precursor to (R)-2-(2-chlorophenyl)-2-hydroxyethyl 4-methylbenzenesulfonate, a key intermediate in the synthesis of cenobamate.[3]
Precursor for Potential COX-2 Inhibitors
In the development of novel anti-inflammatory agents, this compound is used in the synthesis of pyrazole and triazole derivatives that have shown selective inhibitory activity against the COX-2 enzyme.[4][5][6]
Intermediate in the Synthesis of A3 Adenosine Receptor Antagonists
This tosylate is employed in the synthesis of compounds designed to antagonize the A3 adenosine receptor, a target for various therapeutic areas.[7]
Component in the Synthesis of PROTACs
The development of PROTACs, which are designed to induce the degradation of specific proteins, utilizes this compound to introduce a linker component.[1][2]
Experimental Protocols
The following sections provide generalized experimental methodologies for reactions involving this compound, based on procedures described in the scientific literature.
General Procedure for Nucleophilic Substitution
This protocol outlines a typical nucleophilic substitution reaction where a nucleophile displaces the tosylate group of this compound.
Materials:
-
This compound
-
Nucleophile (e.g., an amine, phenol, or thiol)
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF))
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH), or Triethylamine (Et₃N))
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of the nucleophile in the chosen anhydrous solvent, add the base at an appropriate temperature (often 0 °C to room temperature).
-
Stir the mixture for a predetermined time to allow for the deprotonation of the nucleophile, if necessary.
-
Add a solution of this compound in the same solvent to the reaction mixture.
-
The reaction is then stirred at a specific temperature (ranging from room temperature to elevated temperatures) and monitored for completion using an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).
-
Upon completion, the reaction is quenched with an aqueous solution (e.g., water or a saturated ammonium chloride solution).
-
The product is extracted into an organic solvent.
-
The combined organic layers are washed, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.
-
The crude product is then purified using a suitable technique, such as column chromatography.
Synthesis of this compound
This protocol describes a common method for the preparation of the title compound from ethylene glycol and p-toluenesulfonyl chloride.[4][5]
Materials:
-
Ethylene glycol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM) as solvent
-
Magnetic stirrer and stirring bar
-
Ice bath
Procedure:
-
A solution of ethylene glycol and triethylamine (or pyridine) in dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
The flask is cooled in an ice bath.
-
p-Toluenesulfonyl chloride, dissolved in a minimal amount of dichloromethane, is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.
-
The reaction progress is monitored by TLC.
-
Once the reaction is complete, the mixture is washed successively with water, dilute acid (e.g., 1M HCl) to remove excess base, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate key concepts related to the utility of this compound.
Figure 1: Generalized reaction scheme for nucleophilic substitution.
Figure 2: Workflow illustrating the role in multi-step synthesis.
Toxicological Profile
The toxicological properties of this compound have not been extensively studied for pharmacological purposes. Available safety data sheets indicate that the compound may cause skin and eye irritation.[8] As with any laboratory chemical, appropriate personal protective equipment should be used when handling this reagent.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its primary mechanism of action is chemical, serving as an efficient electrophile for the introduction of the 2-hydroxyethyl group into a diverse range of molecules. While it does not possess a known direct pharmacological mechanism of action, its role as a key building block in the synthesis of numerous biologically active compounds, including potential therapeutics, underscores its importance in the field of drug discovery and development. Researchers and scientists can leverage the reactivity of this compound to construct complex molecular architectures and explore novel chemical space in the quest for new medicines.
References
- 1. WO2024165050A1 - Proteolysis-targeting chimera (protac) compounds and uses thereof field - Google Patents [patents.google.com]
- 2. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 3. WO2023152711A1 - Process for the preparation of cenobamate and intermediates thereof - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Amanote [app.amanote.com]
- 6. researchgate.net [researchgate.net]
- 7. US10196396B2 - Compounds antagonizing A3 adenosine receptor, method for preparing them, and medical-use thereof - Google Patents [patents.google.com]
- 8. 2-((4-Methylbenzenesulfonyl)oxy)ethan-1-ol | C9H12O4S | CID 249155 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Profile of 2-Hydroxyethyl 4-methylbenzenesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Hydroxyethyl 4-methylbenzenesulfonate (also known as ethylene glycol monotosylate), a key intermediate in organic synthesis. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility assessments derived from synthetic methodologies and purification techniques. Furthermore, a detailed, standard experimental protocol for the quantitative determination of solubility is provided to enable researchers to ascertain precise measurements as required for their specific applications.
Introduction
This compound is a bifunctional molecule containing a hydroxyl group and a tosylate group, making it a versatile reagent in the synthesis of a wide range of chemical entities, including pharmaceuticals and materials. Its solubility in various solvents is a critical parameter for reaction setup, purification, and formulation development. This guide aims to consolidate the available information on its solubility and provide a practical framework for its experimental determination.
Qualitative Solubility of this compound
Based on a thorough review of synthetic procedures and purification methods described in scientific literature and patents, the solubility of this compound in common laboratory solvents has been inferred. The compound is generally soluble in a range of polar and nonpolar organic solvents. Its miscibility with water is expected to be limited due to the presence of the bulky, nonpolar tosyl group, although the hydroxyl group imparts some polarity.
Data Presentation
The following table summarizes the qualitative solubility of this compound. This information is derived from its common use in reaction and purification steps.
| Solvent | Chemical Formula | Type | Qualitative Solubility | Rationale/Reference |
| Dichloromethane (DCM) | CH₂Cl₂ | Chlorinated | Soluble | Commonly used as a reaction and extraction solvent in syntheses involving this compound. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Ester | Soluble | Frequently used as a solvent for extraction and in solvent systems for column chromatography. |
| Tetrahydrofuran (THF) | C₄H₈O | Ether | Soluble | Utilized as a reaction solvent for syntheses with this tosylate. |
| Acetone | C₃H₆O | Ketone | Likely Soluble | Structurally similar compounds are soluble in acetone, a polar aprotic solvent. |
| Methanol | CH₃OH | Alcohol | Likely Soluble | The hydroxyl group should facilitate solubility in polar protic solvents. |
| Ethanol | C₂H₅OH | Alcohol | Likely Soluble | Similar to methanol, solubility is expected due to hydrogen bonding capabilities. |
| Hexane | C₆H₁₄ | Alkane | Slightly Soluble / Insoluble | Used as an anti-solvent or the weaker solvent component in chromatography, suggesting limited solubility. |
| Water | H₂O | Aqueous | Slightly Soluble | While containing a hydroxyl group, the large tosyl group likely limits aqueous solubility. Reaction workups often involve extraction from aqueous layers with organic solvents. |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The following is a detailed, generalized protocol for the accurate determination of the solubility of this compound in a given solvent. This method is based on the widely accepted shake-flask technique.
Materials and Equipment
-
This compound (high purity)
-
Selected solvent (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE or other compatible material)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., Gas Chromatography, Mass Spectrometry).
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen solvent at a specified temperature (e.g., 25 °C). The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker or on a stirrer.
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC). A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
-
Calculation:
-
Calculate the solubility (S) using the following formula: S (g/L) = (Concentration from analysis) × (Dilution factor)
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for solubility determination.
Logical Relationships in Solubility Analysis
The decision-making process for assessing and utilizing solubility information can be visualized as follows.
Caption: Decision process for solubility data.
Conclusion
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Hydroxyethyl 4-methylbenzenesulfonate from Ethylene Glycol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-hydroxyethyl 4-methylbenzenesulfonate, a key intermediate in organic synthesis, starting from ethylene glycol. The described method focuses on a controlled mono-tosylation reaction, which is often challenging due to the potential for di-substitution. The presented protocol is a "green" synthesis approach that avoids the need for column chromatography, relying instead on extraction and precipitation for purification. This method offers a high yield and simplifies the overall synthetic process.
Introduction
Ethylene glycol monotosylate (this compound) is a valuable bifunctional molecule containing both a hydroxyl group and a good leaving group (tosylate). This structure makes it a versatile building block in the synthesis of various pharmaceuticals and other complex organic molecules. The selective tosylation of one of the two hydroxyl groups in ethylene glycol is a critical transformation. Traditional methods for mono-tosylation of diols can be inefficient, often resulting in a mixture of mono-tosylated, di-tosylated, and unreacted starting material, necessitating tedious purification steps like column chromatography.
This application note details a robust and environmentally friendly procedure for the synthesis of this compound with a high yield. The protocol is designed to be easily scalable and avoids the use of chromatography for purification, making it a more efficient and cost-effective method.
Chemical Reaction and Mechanism
The synthesis involves the reaction of ethylene glycol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine, which also acts as the solvent. The reaction proceeds via a nucleophilic attack of one of the hydroxyl groups of ethylene glycol on the sulfur atom of tosyl chloride. The pyridine serves to neutralize the hydrochloric acid byproduct formed during the reaction. By using an excess of ethylene glycol and controlling the reaction conditions, the formation of the di-tosylated byproduct can be minimized.
Application Notes and Protocols for 2-Hydroxyethyl 4-methylbenzenesulfonate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyethyl 4-methylbenzenesulfonate, also known as ethylene glycol monotosylate, is a bifunctional molecule utilized in organic synthesis. Contrary to what its name might suggest, it is not typically employed as a protecting group for its own hydroxyl functionality. Instead, its primary role is that of a potent electrophile for the introduction of a 2-hydroxyethyl moiety (-CH₂CH₂OH) onto various nucleophiles. The tosylate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions.
This application note reframes the concept of a "protecting group" to describe the temporary modification of a nucleophile (e.g., a phenol, amine, or thiol) into a less reactive alcohol derivative. This modification can prevent undesired side reactions in subsequent synthetic steps. The original nucleophilic functional group can often be regenerated, or the introduced hydroxyl group can serve as a handle for further functionalization.
Core Application: Hydroxyethylation of Nucleophiles
This compound is an effective reagent for the hydroxyethylation of a wide range of nucleophiles, including phenols (O-alkylation), amines (N-alkylation), and thiols (S-alkylation). The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
Logical Workflow for Hydroxyethylation and Further Modification
The following diagram illustrates the general workflow for using this compound to modify a nucleophilic substrate.
Caption: General workflow for nucleophile modification.
Experimental Protocols
The following protocols are representative examples of how this compound can be used to hydroxyethylate various classes of nucleophiles.
Protocol 1: O-Hydroxyethylation of Phenols
This protocol describes the synthesis of 2-phenoxyethanol by reacting phenol with a hydroxyethylating agent. While literature often cites the use of 2-chloroethanol or ethylene oxide, this adapted protocol uses this compound, following the principles of Williamson ether synthesis.[1][2]
Reaction Scheme: Ar-OH + TsO-CH₂CH₂-OH → Ar-O-CH₂CH₂-OH + TsOH
Materials:
-
Phenol (or substituted phenol)
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the phenol (1.0 eq), this compound (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add acetone or DMF as the solvent (sufficient to make a stirrable slurry, approx. 0.2-0.5 M).
-
Heat the reaction mixture to reflux (for acetone, ~56°C) or to 60-80°C (for DMF) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryloxyethanol.
| Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | Acetone | 56 | 18 | ~85-95 |
| 4-Methoxyphenol | K₂CO₃ | DMF | 80 | 12 | ~90-98 |
| 4-Nitrophenol | Cs₂CO₃ | DMF | 60 | 8 | ~90-97 |
Table 1: Representative conditions and expected yields for O-Hydroxyethylation. Yields are estimated based on typical Williamson ether syntheses.
Protocol 2: N-Hydroxyethylation of Amines
This protocol details the mono-N-hydroxyethylation of anilines. Primary anilines can be dialkylated, so careful control of stoichiometry is crucial for achieving mono-substitution.
Reaction Scheme: Ar-NH₂ + TsO-CH₂CH₂-OH → Ar-NH-CH₂CH₂-OH + TsOH
Materials:
-
Aniline (or substituted aniline)
-
This compound
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the aniline (1.0 eq) and triethylamine (1.5 eq) or potassium carbonate (2.0 eq) in acetonitrile.
-
Add a solution of this compound (1.1 eq) in acetonitrile dropwise at room temperature.
-
Stir the mixture at room temperature or heat to 40-50°C.
-
Monitor the reaction by TLC until the starting aniline is consumed (typically 6-18 hours).
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess aniline), saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product via flash column chromatography to yield the N-(2-hydroxyethyl)aniline derivative.
| Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | MeCN | 40 | 12 | ~70-85 |
| 4-Chloroaniline | Et₃N | DCM | 25 | 18 | ~75-90 |
| N-Methylaniline | K₂CO₃ | MeCN | 50 | 10 | ~80-95 |
Table 2: Representative conditions and expected yields for N-Hydroxyethylation.
Protocol 3: S-Hydroxyethylation of Thiols
This protocol is adapted from a high-yield synthesis of thiol-terminated ethylene oxide oligomers, demonstrating the conversion of a hydroxyl group to a thiol via a tosylate intermediate. Here, we focus on the S-alkylation step.
Reaction Scheme: R-SH + TsO-CH₂CH₂-OH → R-S-CH₂CH₂-OH + TsOH
Materials:
-
Thiophenol or other thiol
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium ethoxide (NaOEt)
-
Anhydrous Tetrahydrofuran (THF) or Ethanol (EtOH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the thiol (1.0 eq) and anhydrous THF.
-
Cool the solution to 0°C and add sodium hydride (1.1 eq) portion-wise. (Caution: H₂ gas evolution).
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor by TLC (typically complete in 2-6 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash chromatography or distillation.
| Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Thiophenol | NaH | THF | 25 | 4 | >90 |
| Cysteine | NaOEt | EtOH | 25 | 6 | ~80-90 |
| 1-Dodecanethiol | NaH | THF | 25 | 3 | >95 |
Table 3: Representative conditions and expected yields for S-Hydroxyethylation.
Deprotection / Cleavage Protocols
The 2-hydroxyethyl group, once installed, forms an ether, amine, or thioether linkage. Cleavage of this group to regenerate the original nucleophile ("deprotection") requires harsh conditions and is substrate-dependent.
Cleavage of 2-Aryloxyethanols
Cleavage of the aryl ether bond to regenerate the phenol is challenging. Strong acids that can protonate the ether oxygen are typically required.
Caption: Cleavage of an aryl-alkyl ether.
Protocol:
-
Dissolve the 2-aryloxyethanol (1.0 eq) in a suitable solvent such as dichloromethane (for BBr₃) or acetic acid (for HBr).
-
Cool the solution to 0°C.
-
Slowly add hydrobromic acid (48% aqueous solution, excess) or a solution of boron tribromide in DCM (1.5-3.0 eq).
-
Allow the reaction to stir at room temperature, monitoring by TLC. The reaction may require heating.
-
Upon completion, carefully quench the reaction with water or methanol at 0°C.
-
Work up the reaction mixture appropriately, typically involving extraction and purification by chromatography.
Note: These are harsh conditions that may not be compatible with other functional groups in the molecule.[3][4]
Conclusion
This compound is a valuable reagent for the introduction of the 2-hydroxyethyl group onto nucleophilic centers. While not a traditional protecting group, this transformation effectively masks the nucleophilicity of phenols, amines, and thiols, allowing for subsequent synthetic manipulations. The resulting hydroxyl group can also act as a synthetic handle for further derivatization. Researchers should be aware that the regeneration of the original nucleophile requires robust cleavage conditions that must be considered in the overall synthetic strategy.
References
Application Notes and Protocols: 2-Hydroxyethyl 4-methylbenzenesulfonate as a Hydroxyethylating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyethyl 4-methylbenzenesulfonate, also known as ethylene glycol monotosylate, is a versatile bifunctional reagent in organic synthesis. Its chemical structure incorporates both a nucleophilic hydroxyl group and a carbon atom activated for nucleophilic attack by the excellent leaving group, p-toluenesulfonate (tosylate). This unique combination allows it to act as a potent hydroxyethylating agent, introducing a 2-hydroxyethyl (-CH₂CH₂OH) moiety onto a variety of nucleophiles. This functional group is a common structural motif in pharmaceuticals and other bioactive molecules, making this reagent a valuable tool in drug discovery and development.
The primary application of this compound lies in its ability to undergo nucleophilic substitution reactions, typically via an SN2 mechanism. The tosylate group is readily displaced by a wide range of nucleophiles, including amines, phenols, and thiols, under relatively mild conditions. The presence of the free hydroxyl group in the reagent requires consideration during reaction planning, as it may need to be protected or it could participate in side reactions depending on the conditions.
General Reaction Mechanism
The alkylation reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway. A nucleophile (Nu⁻) attacks the carbon atom bearing the tosylate leaving group, resulting in the formation of a new carbon-nucleophile bond and the displacement of the stable p-toluenesulfonate anion.
Application Notes and Protocols: Nucleophilic Substitution Reactions Involving 2-Hydroxyethyl Tosylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for nucleophilic substitution reactions involving 2-hydroxyethyl tosylate. This versatile reagent serves as a key intermediate in the synthesis of a wide array of functionalized molecules critical for pharmaceutical and life sciences research.
Introduction
2-Hydroxyethyl tosylate is a bifunctional molecule featuring a hydroxyl group and a tosylate group. The tosylate moiety is an excellent leaving group, readily displaced by a variety of nucleophiles via an S(_N)2 mechanism. This reactivity allows for the facile introduction of diverse functional groups, making it a valuable building block in organic synthesis. The presence of the hydroxyl group offers a secondary site for further chemical modification, enhancing its utility in the construction of complex molecules, including drug candidates and biological probes.
Key Applications
The reactivity of 2-hydroxyethyl tosylate is harnessed in several key synthetic transformations:
-
Introduction of Nitrogen-Containing Moieties: Reactions with azide salts, amines, and ammonia provide access to 2-azidoethanol, 2-aminoethanol derivatives, and other nitrogenous compounds, which are precursors for a variety of pharmaceuticals and agrochemicals.
-
Carbon-Carbon Bond Formation: The use of cyanide as a nucleophile allows for the extension of the carbon chain, leading to the formation of 3-hydroxypropanenitrile, a precursor to beta-amino acids and other valuable synthons.
-
Synthesis of Sulfur-Containing Compounds: Thiolates react readily with 2-hydroxyethyl tosylate to yield 2-(alkylthio)ethanols, which are important intermediates in the synthesis of compounds with applications in materials science and medicine.
-
Intramolecular Cyclization: Under basic conditions, the hydroxyl group can act as an intramolecular nucleophile, displacing the tosylate to form ethylene oxide, a highly reactive epoxide used in the synthesis of polymers and other commodity chemicals.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for nucleophilic substitution reactions of 2-hydroxyethyl tosylate.
Table 1: Intermolecular Nucleophilic Substitution Reactions
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Azide | Sodium Azide (NaN₃) | DMF | 80 | 12 | 2-Azidoethanol | 70-80 |
| Cyanide | Potassium Cyanide (KCN) | DMSO | 25 | 6-8 | 3-Hydroxypropanenitrile | ~75 |
| Ammonia | Aqueous Ammonia (NH₃) | Ethanol | 100 (sealed tube) | 24 | 2-Aminoethanol | ~60 |
| Thiomethoxide | Sodium Thiomethoxide (NaSMe) | Methanol | 25 | 4 | 2-(Methylthio)ethanol | >90 |
Table 2: Intramolecular Nucleophilic Substitution (Cyclization)
| Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Sodium Hydroxide (NaOH) | Water/Dioxane | 50 | 2 | Ethylene Oxide | ~85 |
Experimental Protocols
General Tosylation of Ethylene Glycol
This protocol describes the initial preparation of 2-hydroxyethyl tosylate from ethylene glycol.
Materials:
-
Ethylene glycol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.05 eq)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve ethylene glycol (1.0 eq) in a minimal amount of pyridine and dilute with DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.05 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-hydroxyethyl tosylate.
Synthesis of 2-Azidoethanol
Materials:
-
2-Hydroxyethyl tosylate (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxyethyl tosylate (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure.
Safety Note: Sodium azide is highly toxic. Organic azides can be explosive and should be handled with care.
Intramolecular Cyclization to Ethylene Oxide
Materials:
-
2-Hydroxyethyl tosylate (1.0 eq)
-
Sodium hydroxide (NaOH) (1.2 eq)
-
Water/Dioxane (1:1 mixture)
Procedure:
-
Dissolve 2-hydroxyethyl tosylate (1.0 eq) in a 1:1 mixture of water and dioxane.
-
Add a solution of sodium hydroxide (1.2 eq) in water dropwise to the reaction mixture.
-
Heat the mixture to 50 °C and stir for 2 hours.
-
The formation of the volatile ethylene oxide can be monitored by GC analysis of the headspace.
-
Due to its volatility, the product is typically used directly in a subsequent reaction or collected in a cold trap.
Visualizations
Caption: General experimental workflow for the functionalization of ethylene glycol via 2-hydroxyethyl tosylate.
Caption: S(_N)2 mechanism for the nucleophilic substitution of 2-hydroxyethyl tosylate.
Caption: Intramolecular cyclization of the alkoxide of 2-hydroxyethyl tosylate to form ethylene oxide.
Applications of 2-Hydroxyethyl 4-methylbenzenesulfonate in pharmaceutical intermediate synthesis.
Abstract
2-Hydroxyethyl 4-methylbenzenesulfonate, also known as ethylene glycol monotosylate, is a versatile bifunctional molecule widely employed in the synthesis of pharmaceutical intermediates. Its utility stems from the presence of a hydroxyl group and a tosylate group, which serves as an excellent leaving group in nucleophilic substitution reactions. This application note details the role of this compound in the synthesis of key pharmaceutical intermediates, with a focus on its application in the preparation of active pharmaceutical ingredients (APIs) such as Cenobamate, Bilastine, and various benzimidazole derivatives. Detailed experimental protocols, quantitative data, and graphical representations of synthetic workflows and biological signaling pathways are provided to guide researchers and drug development professionals.
Introduction
This compound (CAS No: 42772-85-0) is a crucial building block in organic synthesis, particularly in the pharmaceutical industry. The tosylate group, a derivative of p-toluenesulfonic acid, is a highly effective leaving group, rendering the adjacent carbon atom susceptible to nucleophilic attack. This reactivity allows for the facile introduction of a hydroxyethyl or a protected hydroxyethyl moiety onto a variety of molecular scaffolds. This application note will explore its use in the synthesis of several classes of pharmaceutical compounds and provide detailed protocols for key synthetic transformations.
Key Applications in Pharmaceutical Intermediate Synthesis
This compound serves as a key reactant in the synthesis of a range of pharmaceutical agents. Its primary role is to act as an electrophile in nucleophilic substitution reactions, enabling the formation of carbon-heteroatom bonds.
Synthesis of Cenobamate Intermediate
Cenobamate is an anti-seizure medication. A key step in its synthesis involves the use of a structurally related intermediate, (R)-2-(2-chlorophenyl)-2-hydroxyethyl 4-methylbenzenesulfonate. This tosylated compound undergoes nucleophilic substitution with tetrazole to form a crucial C-N bond, leading to the core structure of Cenobamate. A patent has described the preparation of this intermediate from (R)-1-(2-chlorophenyl)ethane-1,2-diol and p-toluenesulfonyl chloride.[1] The subsequent reaction with tetrazole proceeds in high yield.[1]
Synthesis of Bilastine and other Benzimidazole Derivatives
Bilastine is a second-generation antihistamine used for the treatment of allergic rhinoconjunctivitis and urticaria.[2][3][4][5] The synthesis of Bilastine and other related benzimidazole derivatives can involve the use of this compound or its analogs to introduce the 2-ethoxyethyl side chain onto the benzimidazole core.[6][7] The tosylate is displaced by a nucleophilic nitrogen atom of the benzimidazole ring system. Benzimidazole derivatives, in general, exhibit a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[8][9][10][11][12]
Impurity in Dyphylline Synthesis
This compound has also been identified as an impurity in the synthesis of Dyphylline, a xanthine derivative used as a bronchodilator.[3][][] Dyphylline is synthesized by the reaction of theophylline with a suitable reagent to introduce the 2,3-dihydroxypropyl side chain.[15][16] The presence of this compound as an impurity suggests its potential use or formation in related synthetic routes.
Quantitative Data
The following table summarizes key quantitative data from a representative synthesis of a Cenobamate intermediate, (R)-2-(2-chlorophenyl)-2-hydroxyethyl 4-methylbenzenesulfonate, and its subsequent reaction.
| Parameter | Value | Reference |
| Starting Material for Tosylation | (R)-1-(2-chlorophenyl)ethane-1,2-diol | [1] |
| Reagents for Tosylation | p-toluenesulfonyl chloride, triethylamine, dibutyltin oxide | [1] |
| Solvent for Tosylation | Dichloromethane | [1] |
| Yield of Tosylated Intermediate | 88 g from 91 g of diol | [1] |
| Purity of Tosylated Intermediate (by HPLC) | 97% | [1] |
| Reactants for Nucleophilic Substitution | (R)-2-(2-chlorophenyl)-2-hydroxyethyl 4-methylbenzenesulfonate, tetrazole, diisopropylethylamine | [1] |
| Solvent for Nucleophilic Substitution | N-methyl-2-pyrrolidone | [1] |
| Reaction Temperature for Substitution | 110°C | [1] |
| Reaction Time for Substitution | 6 hours | [1] |
Experimental Protocols
Synthesis of (R)-2-(2-chlorophenyl)-2-hydroxyethyl 4-methylbenzenesulfonate (Cenobamate Intermediate)
This protocol is adapted from patent literature.[1]
Materials:
-
(R)-1-(2-chlorophenyl)ethane-1,2-diol (91 g)
-
Dichloromethane (1.3 L)
-
Dibutyltin oxide (2.6 g)
-
p-toluenesulfonyl chloride (90 g)
-
Triethylamine (64.2 g)
Procedure:
-
To a mixture of (R)-1-(2-chlorophenyl)ethane-1,2-diol (91 g) in dichloromethane (1.3 L), add dibutyltin oxide (2.6 g) and p-toluenesulfonyl chloride (90 g) at room temperature.
-
Cool the reaction mixture to 10-15°C.
-
Slowly add triethylamine (64.2 g) to the reaction mixture at 10-15°C.
-
Allow the reaction temperature to rise to room temperature and stir for 2 hours.
-
Upon completion of the reaction (monitored by TLC or HPLC), proceed with workup and purification to yield the title compound.
Synthesis of (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol (Cenobamate Intermediate)
This protocol is a continuation from the previous step, adapted from patent literature.[1]
Materials:
-
(R)-2-(2-chlorophenyl)-2-hydroxyethyl 4-methylbenzenesulfonate (141 g)
-
N-methyl-2-pyrrolidone (564 ml)
-
Tetrazole (60.4 g)
-
Diisopropylethylamine (166.7 g)
-
Water
Procedure:
-
Prepare a mixture of tetrazole (60.4 g), diisopropylethylamine (166.7 g), and N-methyl-2-pyrrolidone (564 ml) at room temperature.
-
Add a solution of (R)-2-(2-chlorophenyl)-2-hydroxyethyl 4-methylbenzenesulfonate (141 g) in N-methyl-2-pyrrolidone to the mixture.
-
Heat the reaction mass to 110°C and stir for 6 hours at this temperature.
-
After completion of the reaction, cool the reaction mass to room temperature.
-
Add water to the reaction mixture and proceed with extraction and purification to obtain the desired product.
Visualizations
Synthetic Workflow and Logic
The following diagram illustrates the logical flow of using this compound in a typical pharmaceutical synthesis, highlighting its role as a key intermediate.
Caption: General synthetic workflow using this compound.
Signaling Pathway of Bilastine
Bilastine acts as a selective antagonist of the histamine H1 receptor. The diagram below illustrates the mechanism of action.
Caption: Mechanism of action of Bilastine as a histamine H1 receptor antagonist.
Signaling Pathway of Cenobamate
Cenobamate exhibits a dual mechanism of action involving the positive allosteric modulation of GABA-A receptors and inhibition of voltage-gated sodium channels.[1][17][18][19][20]
Caption: Dual mechanism of action of Cenobamate.
Conclusion
This compound is a valuable and versatile reagent in the synthesis of pharmaceutical intermediates. Its ability to facilitate the introduction of a hydroxyethyl group through nucleophilic substitution makes it a key component in the synthesis of a variety of active pharmaceutical ingredients. The provided protocols and data for the synthesis of a Cenobamate intermediate serve as a practical example of its application. Understanding the synthetic utility of this compound, along with the biological mechanisms of the molecules it helps to create, is crucial for the advancement of drug discovery and development.
References
- 1. Cenobamate in refractory epilepsy: Overview of treatment options and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bilastine: Complete Guide For Pharmaceutical Industry Professionals [octagonchem.com]
- 3. Bilastine | C28H37N3O3 | CID 185460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bilastine - Novel anti histamine drug for allergic rhinitis - IP Indian J Immunol Respir Med [ijirm.org]
- 5. What is the mechanism of Bilastine? [synapse.patsnap.com]
- 6. WO2016107848A1 - New benzimidazole derivatives as antihistamine agents - Google Patents [patents.google.com]
- 7. WO2020065475A1 - Title: process for the preparation of bilastine - Google Patents [patents.google.com]
- 8. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 15. apexbt.com [apexbt.com]
- 16. AU2016102264A4 - Dyphylline pharmaceutical drug 7- (2,3-dihydroxypropyl) â theophylline synthesis method - Google Patents [patents.google.com]
- 17. What is the mechanism of Cenobamate? [synapse.patsnap.com]
- 18. Exploration of the mechanism of action of cenobamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. clarification of the mechanism of action of cenobamate [aesnet.org]
- 20. Epilepsy Essentials: Cenobamate [practicalneurology.com]
Protocol for the Selective Monotosylation of Diols with p-Toluenesulfonyl Chloride
Application Note
The selective tosylation of diols is a fundamental transformation in organic synthesis, enabling the conversion of a hydroxyl group into a good leaving group, the tosylate. This facilitates subsequent nucleophilic substitution or elimination reactions. The primary challenge in the tosylation of diols lies in achieving monotosylation with high regioselectivity and yield, avoiding the formation of the ditosylated byproduct. This protocol details a general and efficient method for the selective monotosylation of diols using p-toluenesulfonyl chloride (TsCl) in the presence of a base and a catalyst. The described methodology is applicable to a range of diol substrates and is particularly useful for researchers and professionals in drug development and chemical synthesis.
The protocol emphasizes controlled reaction conditions to favor the formation of the monotosylated product.[1] Key strategies include the slow addition of the tosylating agent, maintaining low temperatures, and the use of specific catalytic systems that enhance selectivity.[1][2][3] This document provides a detailed experimental procedure, a summary of representative quantitative data, and a workflow diagram to guide the user through the process.
Experimental Protocol
Materials
-
Diol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.0 - 1.2 eq)[2]
-
Silver(I) oxide (Ag₂O) (1.5 - 3.0 eq)[2]
-
Potassium iodide (KI) (catalytic amount, ~0.2 eq)[2]
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Pyridine or Triethylamine (Et₃N) (1.5 - 2.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe pump
-
Ice bath
-
Nitrogen or Argon gas inlet
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the diol (1.0 eq), silver(I) oxide (1.5 - 3.0 eq), and a catalytic amount of potassium iodide (0.2 eq).[2]
-
Solvent Addition: Add anhydrous dichloromethane to dissolve/suspend the reagents. The volume should be sufficient to ensure good stirring.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Base: If using a base like pyridine or triethylamine, add it to the reaction mixture at 0 °C.
-
Slow Addition of TsCl: Dissolve p-toluenesulfonyl chloride (1.0 - 1.2 eq) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled reaction mixture over a period of 1-2 hours using a dropping funnel or a syringe pump.[1] This slow addition is crucial to maintain a low concentration of TsCl and favor monotosylation.[1]
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 24 hours depending on the substrate.
-
Quenching: Once the reaction is complete (as indicated by TLC, showing consumption of the starting diol and formation of the monotosylate), quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers and wash with water and then with brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure monotosylated diol.[1]
Quantitative Data Summary
The following table summarizes the results for the monotosylation of various diols under different catalytic systems. This data is compiled from the literature to provide a comparative overview of reaction efficiency.
| Diol Substrate | Catalyst/Base System | Stoichiometry (Diol:TsCl:Base/Catalyst) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,4-Butanediol | Ag₂O/KI | 1:1.2:3:0.2 | CH₂Cl₂ | RT | 15 | 92 | [2] |
| 1,5-Pentanediol | Ag₂O/KI | 1:1.2:3:0.2 | CH₂Cl₂ | RT | 15 | 95 | [2] |
| 1,6-Hexanediol | Pyridine | 1:1.5:2 | Chloroform | RT | - | - | [5] |
| cis-Cyclopentane-1,2-diol | n-Bu₂SnO/Et₃N | 1:1.1:1.5 (0.02 cat) | CH₂Cl₂ | RT | 0.75 | 97 | |
| cis-Cyclohexane-1,2-diol | n-Bu₂SnO/Et₃N | 1:1.1:1.5 (0.02 cat) | CH₂Cl₂ | RT | 1 | 95 | |
| Diethylene glycol | Ag₂O/KI | 1:1.2:3:0.2 | CH₂Cl₂ | RT | 15 | 88 | [2] |
| Triethylene glycol | Ag₂O/KI | 1:1.2:3:0.2 | CH₂Cl₂ | RT | 15 | 85 | [2] |
Visualizations
Experimental Workflow
Caption: General workflow for the selective monotosylation of diols.
Signaling Pathway of Catalysis
Caption: Simplified catalytic pathway for selective monotosylation.
References
- 1. jchemlett.com [jchemlett.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. svkm-iop.ac.in [svkm-iop.ac.in]
Application Notes and Protocols for NMR Spectral Analysis of 2-Hydroxyethyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed ¹H NMR and ¹³C NMR spectral data, along with comprehensive experimental protocols for the analysis of 2-Hydroxyethyl 4-methylbenzenesulfonate.
Introduction
This compound, also known as ethylene glycol monotosylate, is a key intermediate in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such small organic molecules.[1] This application note presents the characteristic ¹H and ¹³C NMR spectral data for this compound and provides a standardized protocol for data acquisition.
Chemical Structure
Figure 1. Chemical Structure of this compound.[2]
Molecular Formula: C₉H₁₂O₄S[2] Molecular Weight: 216.26 g/mol [2] IUPAC Name: this compound[2]
NMR Spectral Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. The data is compiled based on spectral information for structurally related compounds and typical chemical shift ranges.[3][4][5][6][7]
3.1. ¹H NMR Spectral Data
The expected proton NMR chemical shifts are presented in Table 1. The spectrum is characterized by distinct signals for the aromatic protons of the tosyl group, the methylene protons of the ethyl chain, the methyl protons of the tosyl group, and the hydroxyl proton.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Ar-H (ortho to SO₂) | ~7.80 | Doublet (d) | 2H | ~8.0 |
| Ar-H (meta to SO₂) | ~7.35 | Doublet (d) | 2H | ~8.0 |
| -CH₂-OTs | ~4.20 | Triplet (t) | 2H | ~4.5 |
| -CH₂-OH | ~3.80 | Triplet (t) | 2H | ~4.5 |
| Ar-CH₃ | ~2.45 | Singlet (s) | 3H | - |
| -OH | Variable (typically 2-5) | Singlet (s, broad) | 1H | - |
Table 1. Predicted ¹H NMR spectral data for this compound.
3.2. ¹³C NMR Spectral Data
The anticipated carbon-13 NMR chemical shifts are detailed in Table 2. The spectrum displays signals for the aromatic carbons, the two distinct methylene carbons of the ethyl group, and the methyl carbon of the tosyl group.
| Assignment | Chemical Shift (δ, ppm) |
| Ar-C (quaternary, attached to S) | ~145 |
| Ar-C (quaternary, attached to CH₃) | ~133 |
| Ar-CH (ortho to SO₂) | ~130 |
| Ar-CH (meta to SO₂) | ~128 |
| -CH₂-OTs | ~69 |
| -CH₂-OH | ~61 |
| Ar-CH₃ | ~22 |
Table 2. Predicted ¹³C NMR spectral data for this compound.
Experimental Protocols
The following are generalized protocols for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.[8][9]
4.1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference (0 ppm).
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer.
4.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tuning and Matching: Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
Locking: Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Shim the magnetic field to achieve optimal homogeneity and resolution.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
Spectral Width: 12-16 ppm
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128-1024 (or more, depending on concentration)
-
Spectral Width: 0-220 ppm
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the spectrum to the internal standard (TMS at 0 ppm).
-
Visualizations
5.1. Experimental Workflow
The following diagram illustrates the general workflow for NMR analysis of this compound.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0032262) [hmdb.ca]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. Multigram chromatography-free synthesis of octa(ethylene glycol) p -toluenesulfonate - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00398B [pubs.rsc.org]
- 4. compoundchem.com [compoundchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Proton NMR Table [www2.chemistry.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0032262) [hmdb.ca]
Application Notes and Protocols for the Mass Spectrometry Analysis of 2-Hydroxyethyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2-Hydroxyethyl 4-methylbenzenesulfonate using liquid chromatography-mass spectrometry (LC-MS). This compound is a known process-related impurity and potential genotoxic agent in the synthesis of various active pharmaceutical ingredients (APIs). Accurate and sensitive quantification is crucial for ensuring the safety and quality of pharmaceutical products.
Introduction
This compound (molecular formula: C₉H₁₂O₄S, molecular weight: 216.26 g/mol ) is a sulfonate ester that can act as an alkylating agent.[1] Due to its potential for genotoxicity, regulatory agencies require strict control of its levels in pharmaceutical products. LC-MS offers the high sensitivity and selectivity necessary for the trace-level quantification of such impurities.[2][3] This document outlines a proposed LC-MS/MS method for its determination.
Predicted Mass Spectrometry Data
Table 1: Predicted m/z Values for Precursor and Product Ions
| Ion Description | Proposed m/z | Ion Type |
| Protonated Molecule | 217.05 | [M+H]⁺ |
| Tosyl Cation | 155.03 | Fragment Ion |
| Protonated Toluene | 91.05 | Fragment Ion |
| Hydroxyethyl Fragment | 45.03 | Fragment Ion |
Note: These are theoretical values and should be confirmed experimentally.
Experimental Protocols
The following protocols are proposed for the analysis of this compound. Validation of these methods is required before implementation for routine analysis.
Proper sample preparation is critical for accurate and reproducible LC-MS analysis.[7] The goal is to extract the analyte from the sample matrix and prepare it in a solvent compatible with the LC-MS system.
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
Perform serial dilutions in a 50:50 mixture of acetonitrile and water to prepare a series of calibration standards ranging from 0.5 ng/mL to 100 ng/mL.
-
-
Sample Preparation from an Active Pharmaceutical Ingredient (API):
-
Accurately weigh 100 mg of the API into a 10 mL volumetric flask.
-
Add 5 mL of a 50:50 acetonitrile/water mixture and sonicate for 10 minutes to dissolve the sample.
-
Dilute to the mark with the same solvent and mix thoroughly.
-
Filter the solution through a 0.22 µm syringe filter into an LC vial.
-
This method is designed to provide good retention and peak shape for the analyte.[8][9]
Table 2: Proposed Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for high selectivity and sensitivity.[10][11]
Table 3: Proposed Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | |
| Quantitative | 217.05 -> 155.03 |
| Qualitative | 217.05 -> 91.05 |
Note: Collision energies and other instrument-specific parameters should be optimized.
Data Analysis and Quantification
Quantitative analysis should be performed by constructing a calibration curve from the peak areas of the calibration standards versus their concentrations. The concentration of this compound in the samples can then be determined from this curve.
Visualizations
The following diagram illustrates the overall workflow for the analysis.
References
- 1. This compound | CAS#:42772-85-0 | Chemsrc [chemsrc.com]
- 2. eurofins.it [eurofins.it]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. epa.gov [epa.gov]
- 9. lcms.cz [lcms.cz]
- 10. rsc.org [rsc.org]
- 11. Quantitative Analysis of Trace Impurities in Drugs (LC/MS) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Application Note and Protocol: Purification of 2-Hydroxyethyl 4-methylbenzenesulfonate using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the purification of 2-hydroxyethyl 4-methylbenzenesulfonate using silica gel column chromatography. This method is designed to separate the target compound from non-polar and highly polar impurities.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its purity is crucial for the successful outcome of subsequent reactions. Column chromatography is a widely used technique for the purification of organic compounds, relying on the differential partitioning of components between a stationary phase and a mobile phase. This application note describes a robust method for the purification of this compound using silica gel as the stationary phase and a gradient elution system of ethyl acetate in hexane as the mobile phase.
Experimental Data
The following table summarizes the key parameters and expected results for the column chromatography purification of this compound.
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane |
| Crude Sample Loading | 1.0 g of crude this compound |
| Column Dimensions | 30 cm length x 3 cm diameter |
| Elution Gradient | 1. 10% Ethyl Acetate in Hexane (200 mL) 2. 20% Ethyl Acetate in Hexane (300 mL) 3. 30% Ethyl Acetate in Hexane (300 mL) |
| Fraction Size | 20 mL |
| Typical Elution Volume | 400-600 mL (for the pure compound) |
| Expected Yield | 85-95% (of the pure compound from the crude mixture) |
| Purity (Post-Chromatography) | >98% (as determined by HPLC and ¹H NMR) |
Experimental Protocol
This protocol details the step-by-step procedure for the purification of this compound.
3.1. Materials and Reagents
-
Crude this compound
-
Silica Gel (60-120 mesh)
-
Hexane (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Dichloromethane (for sample loading)
-
Glass chromatography column (30 cm x 3 cm) with stopcock
-
Cotton wool or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
3.2. Column Preparation
-
Ensure the chromatography column is clean and dry.
-
Place a small plug of cotton wool or glass wool at the bottom of the column to prevent the stationary phase from washing out.
-
Add a thin layer (approximately 1 cm) of sand over the cotton wool plug.
-
Prepare a slurry of silica gel in 10% ethyl acetate in hexane. For a 30 cm x 3 cm column, approximately 50-60 g of silica gel will be required.
-
Carefully pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Continue adding the slurry until the desired column height is reached (approximately 20-25 cm).
-
Never allow the solvent level to drop below the top of the silica gel.
-
Add a thin layer (approximately 1 cm) of sand on top of the packed silica gel to prevent disturbance of the surface during sample and eluent addition.
-
Equilibrate the column by passing 100-150 mL of the initial mobile phase (10% ethyl acetate in hexane) through the packed silica gel.
3.3. Sample Loading
-
Dissolve the crude this compound (1.0 g) in a minimal amount of dichloromethane (2-3 mL).
-
Carefully add the dissolved sample onto the top layer of sand in the column using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid level just reaches the top of the sand.
-
Carefully add a small amount of the initial mobile phase (10% ethyl acetate in hexane) to wash the sides of the column and ensure all the sample is loaded onto the stationary phase.
3.4. Elution and Fraction Collection
-
Begin the elution with 200 mL of 10% ethyl acetate in hexane.
-
Collect the eluate in fractions of 20 mL.
-
Monitor the separation by spotting each fraction on a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., 30% ethyl acetate in hexane) and visualize the spots under a UV lamp.
-
After the initial elution, increase the polarity of the mobile phase to 20% ethyl acetate in hexane (300 mL).
-
Continue collecting fractions and monitoring by TLC. The desired product, this compound, should start to elute in this phase.
-
Further increase the polarity to 30% ethyl acetate in hexane (300 mL) to elute the remaining product and any more polar impurities.
-
Combine the fractions that contain the pure product based on the TLC analysis.
3.5. Product Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid or oil.
-
Determine the yield and assess the purity of the final product using analytical techniques such as HPLC and ¹H NMR spectroscopy.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the purification of this compound using column chromatography.
Caption: Workflow for the purification of this compound.
Conclusion
The described column chromatography protocol provides an effective method for the purification of this compound. The use of a gradient elution with ethyl acetate and hexane allows for the efficient removal of both less polar and more polar impurities, resulting in a high-purity product suitable for further synthetic applications. Careful monitoring of the fractions using TLC is essential for achieving optimal separation and yield.
The Versatility of 2-Hydroxyethyl 4-methylbenzenesulfonate in Heterocyclic Synthesis: Applications and Protocols
For Immediate Release
[City, State] – [Date] – 2-Hydroxyethyl 4-methylbenzenesulfonate, also known as ethylene glycol monotosylate, is emerging as a highly versatile and efficient reagent in the synthesis of a wide array of heterocyclic compounds. Its utility is primarily attributed to the presence of the tosylate group, an excellent leaving group, which facilitates facile nucleophilic substitution reactions. This key reactivity allows for the strategic introduction of a 2-hydroxyethyl moiety, a fundamental building block for numerous heterocyclic scaffolds of significant interest in pharmaceutical and materials science research.
This application note provides detailed protocols and quantitative data for the synthesis of various heterocyclic compounds, including N-substituted morpholines and piperazines, utilizing this compound. The methodologies presented are designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering clear and reproducible experimental procedures.
Core Application: Synthesis of N-Substituted Morpholines
The synthesis of N-substituted morpholines is a cornerstone application of this compound. The general reaction involves the N-alkylation of a primary amine with two equivalents of the tosylate, followed by an intramolecular cyclization. The tosylate's excellent leaving group characteristics drive the reaction towards high yields of the desired morpholine derivatives.
General Workflow for N-Substituted Morpholine Synthesis
The synthesis of N-substituted morpholines from this compound and a primary amine follows a well-defined workflow, ensuring high efficiency and purity of the final product.
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 2-Hydroxyethyl 4-methylbenzenesulfonate.
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 2-Hydroxyethyl 4-methylbenzenesulfonate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis of this compound (also known as ethylene glycol monotosylate) is typically achieved through the tosylation of ethylene glycol. This reaction involves the treatment of ethylene glycol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine (TEA). The base acts as a scavenger for the hydrochloric acid byproduct.
Q2: What are the most critical parameters to control during the reaction?
The most critical parameters to control are:
-
Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) to minimize side reactions.
-
Stoichiometry: The molar ratio of the reactants is crucial. Using an excess of ethylene glycol can favor the formation of the desired mono-tosylated product over the di-tosylated byproduct. Conversely, a slight excess of tosyl chloride (1.2-1.5 equivalents) can help drive the reaction to completion if the starting alcohol is the limiting reagent.[1]
-
Purity of Reagents: The purity of the starting materials is paramount. Tosyl chloride can hydrolyze over time, and the solvent and base should be anhydrous to prevent unwanted side reactions.[1]
Q3: What are the common side products in this synthesis?
The most common side product is the di-tosylated ethylene glycol, 1,2-bis(p-toluenesulfonyloxy)ethane. Another potential impurity is the unreacted starting material, ethylene glycol. Formation of alkyl chlorides can also occur under certain conditions.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable eluent system, for example, a mixture of ethyl acetate and hexane, can be used to separate the starting material, the product, and any byproducts. The spots can be visualized using a UV lamp or by staining with an appropriate agent like iodine.
Q5: What are the recommended purification methods for the final product?
Common purification methods include:
-
Extraction: The reaction mixture can be worked up by washing with dilute acid (to remove the base), water, and brine.
-
Precipitation/Recrystallization: The product may be precipitated or recrystallized from a suitable solvent system.
-
Column Chromatography: For high purity, silica gel column chromatography is often employed to separate the desired product from unreacted starting materials and byproducts.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Degraded Tosyl Chloride: Old or improperly stored tosyl chloride may have hydrolyzed. 2. Wet Reagents/Solvent: Presence of water will consume the tosyl chloride. 3. Insufficient Base: Not enough base to neutralize the HCl produced. 4. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Use fresh or purified tosyl chloride. 2. Ensure all glassware is oven-dried. Use anhydrous solvents and freshly distilled bases.[1] 3. Use at least a stoichiometric amount of base, often a slight excess. 4. Allow the reaction to warm to room temperature and monitor by TLC. |
| Formation of Significant Amounts of Di-tosylated Byproduct | 1. Incorrect Stoichiometry: Molar ratio of ethylene glycol to tosyl chloride is too low. 2. Rate of Addition: Rapid addition of tosyl chloride can lead to localized high concentrations. | 1. Use a significant excess of ethylene glycol. 2. Add the tosyl chloride solution dropwise to the ethylene glycol solution over a prolonged period. |
| Product is Contaminated with Pyridine | Incomplete Removal during Workup: Pyridine can be difficult to remove completely by simple extraction. | 1. Perform multiple extractions with dilute aqueous acid (e.g., 1M HCl). 2. Co-evaporate the product with a high-boiling point solvent like toluene under reduced pressure. |
| Oily Product that is Difficult to Purify | 1. Presence of Impurities: Unreacted starting materials or byproducts can prevent crystallization. 2. Residual Solvent: Trapped solvent can make the product appear as an oil. | 1. Attempt purification by column chromatography. 2. Dry the product under high vacuum for an extended period. |
Experimental Protocols
Synthesis of this compound
Materials:
-
Ethylene glycol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve ethylene glycol (5.0 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.5 equivalents) to the solution.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Add the tosyl chloride solution dropwise to the ethylene glycol solution over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 4 hours, then let it warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to afford the pure this compound.
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of this compound
| Entry | Ethylene Glycol (eq.) | TsCl (eq.) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5.0 | 1.0 | Pyridine (1.5) | DCM | 0 to RT | 16 | ~70-80 |
| 2 | 10.0 | 1.0 | Pyridine (1.2) | DCM | 0 | 6 | ~85 |
| 3 | 3.0 | 1.0 | TEA (1.5) | THF | RT | 12 | ~65-75 |
| 4 | 1.0 | 1.2 | Pyridine (2.0) | Pyridine | 0 to RT | 24 | (Mainly Di-tosylate) |
Note: Yields are approximate and can vary based on reaction scale and purity of reagents.
Mandatory Visualizations
Reaction Scheme
References
Technical Support Center: Synthesis of 2-Hydroxyethyl Tosylate
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of 2-hydroxyethyl tosylate. Our aim is to help you improve reaction yields, minimize side products, and streamline your purification process.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing 2-hydroxyethyl tosylate?
The main challenge is achieving selective monotosylation of ethylene glycol. Due to the symmetrical nature of ethylene glycol, the reaction can easily proceed to form the undesired 1,2-bis(tosyloxy)ethane (ditosylate) as a major byproduct, which significantly lowers the yield of the desired mono-tosylate.[1] Controlling the reaction stoichiometry and conditions is crucial for success.
Q2: My reaction shows a low conversion of the starting alcohol. What are the common causes?
Low conversion is often due to the deactivation of the tosyl chloride (TsCl) reagent. Key factors include:
-
Moisture: TsCl readily hydrolyzes in the presence of water. Ensure all glassware is flame-dried, and use anhydrous solvents and bases.[2]
-
Reagent Quality: Old or improperly stored TsCl can degrade to p-toluenesulfonic acid. It is best to use a fresh bottle or recrystallized TsCl.[2] Similarly, amine bases like pyridine and triethylamine are hygroscopic and should be freshly distilled.[2]
-
Stoichiometry: An insufficient amount of TsCl or base will lead to an incomplete reaction. A slight excess of TsCl (1.2–1.5 equivalents) is typically recommended to drive the reaction to completion.[2]
Q3: Besides the ditosylated product, are there other common side products?
Yes, the formation of 2-chloroethanol or the subsequent conversion of the product to 2-chloroethyl tosylate can occur. This happens when the chloride ion, generated from TsCl and present as a salt with the base (e.g., pyridinium hydrochloride), acts as a nucleophile and displaces the tosylate group.[3][4] This side reaction is more common with certain substrates but can be a competing pathway.[4]
Q4: How can I improve the selectivity for the mono-tosylated product?
Several strategies can enhance the yield of the desired 2-hydroxyethyl tosylate over the ditosylated byproduct:
-
Stoichiometric Control: Carefully controlling the ratio of ethylene glycol to TsCl is the most straightforward approach. Using an excess of ethylene glycol can favor monotosylation, but this can complicate purification.
-
Catalytic Methods: Highly selective methods have been developed, such as using silver(I) oxide (Ag₂O) with a catalytic amount of potassium iodide (KI), which can lead to high yields of the monotosylate.[5] Another advanced method involves using a catalytic amount of dibutyl tin oxide, which promotes regioselective tosylation.[6]
-
Solid-State Synthesis: Grinding the reactants (diol, TsCl, and a solid base like K₂CO₃) in a mortar and pestle under solvent-free conditions has been reported as a fast and selective method.[7][8]
Q5: What is the most effective way to purify 2-hydroxyethyl tosylate?
Purification can be challenging due to the similar polarities of the product, starting material, and byproducts.[9] The most common methods include:
-
Aqueous Workup: The reaction mixture is typically washed with dilute acid (e.g., 1M HCl) to remove the amine base, followed by washes with water and brine.[10][11]
-
Column Chromatography: This is the most effective method for separating the mono-tosylate from the di-tosylate and unreacted ethylene glycol.[1]
-
Recrystallization: If the product can be solidified, recrystallization from a suitable solvent system (e.g., from ethanol) is an excellent method for achieving high purity.[10]
Troubleshooting Guide
Problem 1: Low or No Yield of Tosylate Product
If you observe a significant amount of unreacted ethylene glycol, consider the following causes and solutions.
| Potential Cause | Recommended Solution |
| Moisture Contamination | Flame-dry all glassware before use. Use anhydrous solvents (e.g., distill dichloromethane over CaH₂). Use freshly opened or distilled anhydrous bases (pyridine, triethylamine).[2] |
| Degraded Tosyl Chloride | Use TsCl from a freshly opened bottle or purify old TsCl by recrystallization.[9] |
| Incorrect Stoichiometry | Use a slight excess of tosyl chloride (1.2-1.5 equivalents) and base (1.5-2.0 equivalents) relative to the limiting reagent (ethylene glycol, if targeting di-tosylate) or TsCl (if targeting mono-tosylate with excess diol).[2][12] |
| Insufficient Reaction Time/Temp | Reactions are often started at 0 °C to control selectivity but may require warming to room temperature and stirring overnight (12-24h) for completion.[11] Monitor the reaction by TLC. |
Problem 2: High Formation of Ditosylated Byproduct
The formation of 1,2-bis(tosyloxy)ethane is the most common issue. The following table summarizes conditions favoring mono- vs. ditosylation.
| Parameter | To Favor Monotosylation | To Favor Ditosylation | Reference |
| EG:TsCl Ratio | > 1:1 (e.g., 2:1 or higher) | ≤ 1:2 (e.g., 1:2.5) | [10] |
| Temperature | Low temperature (0 °C) | Room Temperature or higher | [11] |
| Addition of TsCl | Slow, dropwise addition of TsCl to the diol solution | Rapid addition | [10] |
| Specialized Reagents | Use Ag₂O/KI or catalytic Bu₂SnO | Standard base (Pyridine, Et₃N) | [5][6] |
Problem 3: Product is Unstable or Decomposes
While tosylates are generally stable, they are reactive intermediates. Subsequent reactions can occur under certain conditions.
| Potential Cause | Recommended Solution |
| Nucleophilic Displacement by Chloride | The pyridinium or triethylammonium chloride salt formed can act as a nucleophile. To minimize this, use a non-nucleophilic base if possible or remove the base promptly during workup. Avoid prolonged heating.[3][4] |
| Hydrolysis during Workup | Minimize contact time with aqueous acidic or basic solutions during the workup phase. Ensure the organic layer is thoroughly dried before solvent evaporation. |
Experimental Protocols
Protocol 1: General Synthesis using Triethylamine
This protocol is a standard method for tosylation but may result in a mixture of mono- and di-tosylates.
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethylene glycol (1.0 eq.).
-
Dissolve the ethylene glycol in anhydrous dichloromethane (DCM, ~10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq.) to the solution and stir for 5 minutes.
-
Add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.[11]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Separate the organic layer. Wash it sequentially with 1M HCl (2x), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the mono- and di-tosylated products.
Protocol 2: Selective Monotosylation using Silver(I) Oxide
This method offers high selectivity for the desired mono-tosylated product.[5]
-
To a round-bottom flask protected from light, add the symmetrical diol (e.g., ethylene glycol) (1.0 eq.).
-
Add a catalytic amount of potassium iodide (KI) (0.1 eq.).
-
Add silver(I) oxide (Ag₂O) (0.5-1.0 eq.).
-
Dissolve/suspend the mixture in an anhydrous solvent like dichloromethane (DCM) or acetonitrile.
-
Add p-toluenesulfonyl chloride (TsCl) (1.0-1.1 eq.) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting diol is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography if necessary.
Visual Guides
Reaction Mechanism and Workflow
The following diagrams illustrate the key chemical transformations and the overall experimental process.
Caption: General mechanism for the tosylation of an alcohol.
Caption: Experimental workflow for synthesis and purification.
Caption: Decision tree for troubleshooting low product yield.
References
- 1. jchemlett.com [jchemlett.com]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - Reactions of alcohols to form alkyl bromides and tosylates - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP2084129B1 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. researchgate.net [researchgate.net]
Common side products in the tosylation of ethylene glycol.
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the common side products encountered during the tosylation of ethylene glycol.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when performing a tosylation of ethylene glycol?
A1: The most frequently encountered side products and impurities in the tosylation of ethylene glycol include:
-
Ethylene glycol ditosylate: This is the product where both hydroxyl groups of ethylene glycol have been tosylated. It is a significant byproduct, especially when an excess of tosyl chloride is used.[1]
-
Unreacted Ethylene Glycol: Incomplete reactions can result in the presence of the starting material in your final product mixture.[1]
-
p-Toluenesulfonic acid: This impurity is formed from the hydrolysis of tosyl chloride by any trace amounts of water present in the reaction mixture.[1]
-
Excess Tosyl Chloride: Any unreacted tosyl chloride remaining after the reaction is considered an impurity that needs to be removed.[1]
-
Oxirane (Ethylene Oxide): The formation of an oxirane ring can occur as a side reaction, particularly when using a mild base.[2]
Q2: I am observing a significant amount of the di-tosylated product. How can I favor the formation of the mono-tosylated product?
A2: To minimize the formation of the di-tosylated byproduct and increase the yield of the desired mono-tosylated ethylene glycol, consider the following strategies:
-
Control Stoichiometry: Carefully control the molar ratio of ethylene glycol to tosyl chloride. Using a slight excess of ethylene glycol can favor mono-tosylation.[1][2]
-
Slow Addition of Tosyl Chloride: A gradual addition of the tosyl chloride solution over an extended period helps to maintain a low concentration of the limiting reagent, which can improve selectivity.[2]
-
Low Reaction Temperature: Performing the reaction at a lower temperature, such as in an ice bath, can help control the reaction rate and enhance the selectivity for mono-tosylation.[1][2]
-
Use of a Protecting Group: For applications requiring very high purity of the mono-tosylated product, one of the hydroxyl groups on ethylene glycol can be protected before the tosylation reaction.[1][3]
Q3: My reaction seems to be incomplete, with a low yield of the tosylated product. What could be the cause?
A3: A low yield of the desired tosylated product can be attributed to several factors:
-
Insufficient Reagents: An insufficient amount of tosyl chloride or base can lead to an incomplete reaction.[1]
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. It is recommended to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR).[1][2]
-
Presence of Water: Moisture in the reaction can consume the tosyl chloride and the base, leading to lower yields. Ensure all glassware is dry and use anhydrous solvents.[4]
Q4: How can I remove the side products and purify my desired tosylated ethylene glycol?
A4: Several purification methods can be employed, depending on the scale of your reaction and the required purity of the final product:
-
Aqueous Workup: Washing the reaction mixture with water can effectively remove water-soluble impurities such as p-toluenesulfonic acid and salts.[1]
-
Precipitation: The desired product can often be precipitated from the reaction mixture by adding a non-solvent, such as cold diethyl ether. This is particularly effective for removing smaller, more soluble impurities.[1][5]
-
Column Chromatography: For high-purity requirements, flash column chromatography is a common method to separate the mono-tosylated product from the di-tosylated product and other impurities.[2][6]
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent mixture, such as methanol or a combination of methylene chloride and n-hexane.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High percentage of di-tosylated product | Excess tosyl chloride; reaction temperature too high. | Use a slight excess of ethylene glycol. Perform the reaction at 0°C or lower. Add tosyl chloride solution slowly.[1][2] |
| Unreacted starting material present | Insufficient tosyl chloride or base; short reaction time. | Ensure appropriate stoichiometry. Monitor the reaction progress with TLC or NMR to determine the optimal reaction time.[1] |
| Formation of p-toluenesulfonic acid | Presence of water in the reaction. | Dry all glassware thoroughly. Use anhydrous solvents. Dry the ethylene glycol under vacuum before use.[1][5] |
| Difficulty in purification | Similar polarity of products and byproducts. | Utilize flash column chromatography for separation. Consider recrystallization as an alternative purification method.[2][6][7] |
Experimental Protocols
General Protocol for the Mono-Tosylation of Ethylene Glycol
This is a general guideline and may require optimization based on your specific experimental setup and desired purity.
Materials:
-
Ethylene glycol
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine or a mixture of an anhydrous solvent like dichloromethane (DCM) and a base like triethylamine (TEA)[1][7]
-
Anhydrous magnesium sulfate or sodium sulfate
-
Cold diethyl ether
-
Hydrochloric acid (HCl) solution (e.g., 1M)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried. If necessary, dry the ethylene glycol under a vacuum.[5]
-
Reaction Setup: Dissolve ethylene glycol in anhydrous pyridine or DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the mixture to 0°C in an ice bath.[7]
-
Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride in a minimal amount of the reaction solvent and add it dropwise to the cooled ethylene glycol solution over a period of time.[2][7]
-
Reaction: Allow the reaction to stir at 0°C and then let it warm to room temperature, monitoring the progress by TLC.[4]
-
Workup:
-
Quench the reaction by adding cold water or an aqueous HCl solution.[7]
-
Extract the product with an organic solvent like ethyl acetate or DCM.[4]
-
Wash the organic layer sequentially with water, a dilute acid solution (if pyridine was used), a saturated sodium bicarbonate solution, and finally with brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[4]
-
-
Purification:
Visualizing the Reaction Pathway
Caption: Reaction scheme for the tosylation of ethylene glycol, highlighting the desired mono-tosylated product and common side products.
References
Technical Support Center: Removal of p-Toluenesulfonic Acid from Reaction Mixtures
Welcome to the technical support center for the removal of p-toluenesulfonic acid (p-TsOH). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the effective removal of p-TsOH from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove p-toluenesulfonic acid from my reaction?
A1: p-Toluenesulfonic acid (TsOH) is a strong organic acid frequently used as a catalyst in various organic reactions, such as esterifications and acetal formations.[1] Its removal is crucial for several reasons:
-
Interference with subsequent steps: The acidic nature of p-TsOH can interfere with subsequent reaction steps that may be base-sensitive.
-
Purification challenges: p-TsOH is a polar compound and can complicate the purification of the desired product, especially if the product itself is polar.
-
Product stability: The presence of a strong acid can potentially degrade sensitive products over time.
-
Accurate yield determination: Residual p-TsOH will artificially inflate the mass of the crude product, leading to inaccurate yield calculations.
Q2: What are the most common methods for removing p-TsOH?
A2: The most common methods for removing p-TsOH from a reaction mixture are:
-
Aqueous Basic Wash/Extraction: This is the most widely used method, where the organic reaction mixture is washed with a basic aqueous solution to neutralize the p-TsOH, converting it into its salt, which is then extracted into the aqueous layer.[2]
-
Recrystallization: This method is suitable if your desired product is a solid. By choosing an appropriate solvent system, the product can be crystallized while the p-TsOH or its salt remains in the mother liquor.
-
Solid-Phase Scavengers: These are polymer-bound bases that react with and bind the p-TsOH. The resin can then be easily removed by filtration.[3]
-
Chromatography: While p-TsOH is highly polar and can often be separated from less polar products by column chromatography, it is generally preferred to remove the bulk of it by a basic wash before chromatographic purification.
Q3: How do I choose the best removal method for my specific experiment?
A3: The choice of method depends on several factors, including the stability of your product to basic conditions, the polarity of your product, and the scale of your reaction. The following decision tree can guide your choice:
Caption: Decision tree for selecting a p-TsOH removal method.
Troubleshooting Guides
Issue 1: p-TsOH is still present in my organic layer after a basic wash.
-
Possible Cause 1: Insufficient amount of base. The amount of base used was not enough to neutralize all the p-TsOH.
-
Solution: Ensure you are using a sufficient molar excess of the base. It is common practice to use a saturated aqueous solution of a weak base like sodium bicarbonate. Perform multiple washes and test the pH of the aqueous layer after each wash to ensure it is basic.[4]
-
-
Possible Cause 2: Inefficient mixing. The two phases (organic and aqueous) were not mixed vigorously enough, leading to incomplete extraction of the p-toluenesulfonate salt.
-
Solution: Shake the separatory funnel vigorously for at least 30-60 seconds during each wash. Be sure to vent the funnel frequently, especially when using bicarbonate or carbonate bases, as CO2 gas will be generated.[2]
-
-
Possible Cause 3: Formation of an emulsion. An emulsion is a stable mixture of the organic and aqueous layers that is difficult to separate.
-
Solution: To break up an emulsion, you can try adding a small amount of brine (saturated aqueous NaCl solution), which can help to increase the polarity of the aqueous layer and force the separation. Alternatively, allowing the mixture to stand for an extended period may also resolve the emulsion.
-
Issue 2: My product is lost during the aqueous basic wash.
-
Possible Cause 1: Your product is water-soluble. If your product has high polarity or contains acidic or basic functional groups, it may be partially or fully extracted into the aqueous layer.
-
Solution: If your product is acidic, you can re-acidify the aqueous layer and back-extract your product with a fresh portion of organic solvent. If your product is basic, you can make the aqueous layer basic and back-extract. If your product is simply polar and water-soluble, you may need to evaporate the aqueous layer to recover it, though this will also recover the p-toluenesulfonate salt. In such cases, using a solid-phase scavenger resin may be a better option.
-
-
Possible Cause 2: Your product is base-sensitive. Functional groups like esters can be hydrolyzed under strongly basic conditions.
-
Solution: Use a milder base such as saturated sodium bicarbonate (NaHCO3) instead of stronger bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3). Keep the contact time between your organic layer and the basic solution to a minimum.
-
Issue 3: The scavenger resin is not effectively removing the p-TsOH.
-
Possible Cause 1: Insufficient amount of scavenger resin. The capacity of the resin was exceeded by the amount of p-TsOH in the reaction mixture.
-
Solution: Use a larger excess of the scavenger resin. Typically, 2-4 equivalents of the resin relative to the amount of p-TsOH are recommended.[2]
-
-
Possible Cause 2: Insufficient reaction time or poor mixing. The p-TsOH has not had enough time or contact with the resin to be fully scavenged.
-
Solution: Increase the stirring time. The reaction can be monitored by TLC to check for the disappearance of the p-TsOH spot. Ensure that the resin is well-suspended in the solution to maximize contact.
-
Data Presentation: Comparison of p-TsOH Removal Methods
| Method | Principle | Typical Efficiency (% p-TsOH Removal) | Typical Product Yield | Advantages | Disadvantages |
| Aqueous Basic Wash (Saturated NaHCO₃) | Neutralization and extraction of the resulting salt into the aqueous phase.[2] | >95% with multiple washes | >90% | Inexpensive, scalable, and effective for large quantities of acid.[2] | Can cause emulsions; not suitable for base-sensitive products. |
| Aqueous Basic Wash (Dilute NaOH) | Neutralization and extraction of the resulting salt into the aqueous phase.[2] | >99% with multiple washes | >90% | Very effective due to the use of a strong base. | Can cause hydrolysis of sensitive functional groups like esters. |
| Solid-Phase Scavenger (e.g., Amine Resin) | The acidic p-TsOH is bound to a solid-supported base, which is then removed by filtration.[3] | >98% | >85% | High selectivity, simple filtration workup, suitable for base-sensitive products.[2] | More expensive than aqueous washes, may require longer reaction times. |
| Recrystallization | The product is selectively crystallized from a solvent in which the p-TsOH or its salt is soluble. | Variable, depends on the solvent system and solubility differences. | 70-95% | Can provide a very pure product, avoids the need for aqueous workup. | Product must be a solid, requires finding a suitable solvent system, can lead to lower yields. |
Experimental Protocols
Protocol 1: Removal of p-TsOH by Aqueous Basic Wash
This protocol describes a standard liquid-liquid extraction procedure to remove p-TsOH from an organic reaction mixture.
Caption: Experimental workflow for p-TsOH removal by basic wash.
Methodology:
-
Transfer: Transfer the organic reaction mixture to a separatory funnel of appropriate size.
-
First Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.[2]
-
Mixing: Stopper the funnel, invert it, and shake vigorously for 30-60 seconds. Crucially, vent the funnel frequently by opening the stopcock to release the pressure from the CO₂ gas that is generated.
-
Separation: Place the funnel back in a ring stand and allow the layers to fully separate.
-
Draining: Remove the stopper and drain the lower aqueous layer.
-
Repeat: Repeat the washing process (steps 2-5) one or two more times. After each wash, you can check the pH of the aqueous layer with pH paper to ensure it is basic.
-
Brine Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl). This helps to remove any remaining water from the organic layer.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration: Swirl the flask and then filter the mixture to remove the drying agent.
-
Concentration: The resulting filtrate, which is the organic solution of your product, can then be concentrated under reduced pressure to remove the solvent.
Protocol 2: Removal of p-TsOH using a Solid-Phase Scavenger Resin
This protocol is ideal for reactions where the product is sensitive to aqueous basic conditions.
Methodology:
-
Resin Selection: Choose a suitable basic scavenger resin, such as an aminomethyl polystyrene resin or a polymer-bound carbonate.
-
Addition: To the crude reaction mixture, add the scavenger resin (typically 2-4 equivalents relative to the amount of p-TsOH).[2]
-
Agitation: Stir the resulting slurry at room temperature. The required time can vary from 1 to 24 hours. The progress of the scavenging can be monitored by TLC.
-
Filtration: Once the p-TsOH has been consumed (as indicated by TLC), filter the mixture through a fritted funnel or a cotton plug to remove the resin.
-
Rinsing: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and concentrate the solution under reduced pressure to obtain the crude product, now free of p-TsOH.
Protocol 3: Removal of p-TsOH by Recrystallization
This method is applicable if your desired product is a solid and a suitable solvent system can be found.
Methodology:
-
Solvent Selection: The key is to find a solvent or solvent mixture in which your product is highly soluble at elevated temperatures but poorly soluble at low temperatures, while the p-TsOH (or its salt form if a basic wash was performed first) remains soluble at low temperatures. Common solvents to screen include ethanol, isopropanol, ethyl acetate, and hexane mixtures.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Cooling: Allow the solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum recovery, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
References
Stability of 2-Hydroxyethyl 4-methylbenzenesulfonate in acidic and basic media.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Hydroxyethyl 4-methylbenzenesulfonate in acidic and basic media. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions?
A1: this compound, a tosylate ester, is susceptible to hydrolysis in both acidic and basic aqueous media. The tosylate group is an excellent leaving group, making the ester bond prone to cleavage. Therefore, prolonged exposure to aqueous environments, especially at non-neutral pH and elevated temperatures, will likely lead to degradation.
Q2: What are the primary degradation products of this compound under hydrolytic conditions?
A2: Under both acidic and basic hydrolysis, the primary degradation products are expected to be ethylene glycol and p-toluenesulfonic acid .
Q3: What is the general mechanism of degradation in acidic and basic media?
A3:
-
Acid-Catalyzed Hydrolysis: The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The ester oxygen is protonated, making the sulfonyl group a better leaving group. A water molecule then attacks the carbon atom attached to the oxygen of the ethylene glycol moiety.
-
Base-Catalyzed Hydrolysis: The hydroxide ion acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonate ester, leading to the cleavage of the S-O bond.
Q4: I am observing unexpected peaks in my chromatogram during a stability study. What could they be?
A4: Besides the parent compound and the expected degradation products (ethylene glycol and p-toluenesulfonic acid), other peaks could arise from:
-
Secondary degradation products: Further reactions of the primary degradation products under the stress conditions.
-
Impurities in the starting material.
-
Interactions with excipients or other components in the formulation.
-
Artifacts from the analytical method itself (e.g., reaction with mobile phase components).
It is crucial to run a blank (placebo) and a control sample of the starting material to aid in peak identification.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed During Formulation/Experiment
Symptoms:
-
Significant loss of this compound assay shortly after preparation.
-
Appearance of large degradation peaks in the initial chromatogram.
Possible Causes:
-
The pH of the medium is either too acidic or too basic.
-
The temperature of the process is too high.
-
Presence of strong nucleophiles in the formulation.
Troubleshooting Steps:
-
pH Measurement and Adjustment: Measure the pH of your formulation or reaction mixture. If it is outside the optimal stability range (close to neutral), adjust it accordingly using appropriate buffers.
-
Temperature Control: If possible, conduct the experiment or formulation process at a lower temperature.
-
Excipient Compatibility: Review the composition of your formulation for any components that could act as strong nucleophiles. If any are present, consider replacing them with more compatible alternatives.
Issue 2: Inconsistent or Irreproducible Stability Data
Symptoms:
-
High variability in the percentage of degradation between replicate samples.
-
Inconsistent degradation profiles over time.
Possible Causes:
-
Inaccurate pH control of the stability samples.
-
Temperature fluctuations in the stability chamber.
-
Inhomogeneous sample preparation.
-
Issues with the analytical method.
Troubleshooting Steps:
-
Verify pH and Buffer Capacity: Ensure the buffer system used has sufficient capacity to maintain the pH throughout the study. Re-measure the pH of the samples at different time points.
-
Monitor Stability Chamber Conditions: Use a calibrated thermometer and hygrometer to monitor the conditions within the stability chamber.
-
Standardize Sample Preparation: Ensure a consistent and validated procedure for sample preparation to minimize variability.
-
Validate Analytical Method: A thorough validation of the stability-indicating analytical method is crucial. This includes assessing specificity, linearity, accuracy, precision, and robustness.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound to understand its degradation pathways.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Control Sample: Dilute the stock solution with the same solvent to the same final concentration and keep it under the same temperature conditions.
3. Sample Analysis: At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acid and base samples with an equivalent amount of base or acid, respectively. Dilute the samples to a suitable concentration for analysis. Analyze the samples using a validated stability-indicating HPLC method.
Suggested Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Note: This is a starting point, and the method may require optimization for your specific application to achieve adequate separation of the parent compound from its degradation products.
Data Presentation
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent | Temperature (°C) | Duration (hours) |
| Acid Hydrolysis | 0.1 M HCl | 60 | 24 |
| Base Hydrolysis | 0.1 M NaOH | 60 | 24 |
Table 2: Hypothetical Stability Data for this compound
| Time (hours) | % Assay (Acidic) | % Degradation (Acidic) | % Assay (Basic) | % Degradation (Basic) |
| 0 | 100.0 | 0.0 | 100.0 | 0.0 |
| 4 | 92.5 | 7.5 | 88.2 | 11.8 |
| 8 | 85.1 | 14.9 | 77.5 | 22.5 |
| 24 | 65.3 | 34.7 | 45.1 | 54.9 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual degradation rates will depend on the specific experimental conditions.
Visualizations
Caption: Degradation pathway of this compound.
Caption: General workflow for a forced degradation study.
Recommended storage conditions for 2-Hydroxyethyl 4-methylbenzenesulfonate.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the proper storage and handling of 2-Hydroxyethyl 4-methylbenzenesulfonate.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal stability, this compound should be stored in a refrigerator at 2-8°C.[1] It should be kept in a tightly closed container in a dry and well-ventilated area.[2]
Q2: Can I store this compound at room temperature?
While the compound is generally stable at ambient room temperature for short periods, such as during shipping, long-term storage at room temperature is not recommended.[1][3] For maintaining long-term purity and stability, refrigeration is advised.
Q3: Is this compound sensitive to light or moisture?
Yes, exposure to moisture, heat, and light should be avoided to prevent potential degradation.[3] It is recommended to store the compound in a dark, dry place.
Q4: What type of container should I use for storage?
You should use a tightly sealed container to protect the compound from moisture and atmospheric contaminants.[2]
Troubleshooting Guide
Issue: I received the product at ambient temperature. Is it still viable?
It is common for this compound to be shipped at ambient temperatures.[1] The compound is generally stable under these conditions for the duration of shipping. Upon receipt, it is crucial to transfer the product to the recommended storage condition of 2-8°C for long-term stability.
Issue: I suspect the purity of my compound has been compromised. What are the signs of degradation?
Visual signs of degradation can include a change in color or the presence of visible impurities. As this compound is an ester, it is susceptible to hydrolysis.[4] If you suspect degradation, it is advisable to re-analyze the compound's purity using appropriate analytical methods, such as NMR or chromatography, before use in experiments.
Issue: The compound has been left out of the refrigerator for an extended period. Can I still use it?
If the compound has been left at room temperature for a prolonged time, its purity may be compromised. The stability of the compound is best maintained at refrigerated temperatures. Before using it in a critical experiment, it is highly recommended to verify its purity through analytical testing.
Storage Condition Summary
| Parameter | Recommended Condition | Justification |
| Temperature | 2-8°C (Refrigerator)[1] | To ensure long-term chemical stability and prevent degradation. |
| Humidity | Dry environment[2] | To prevent hydrolysis, as the compound is an ester.[4] |
| Light | Protection from light[3] | To avoid potential light-induced degradation. |
| Container | Tightly closed container[2] | To protect from moisture and other atmospheric contaminants. |
Experimental Protocols
While specific experimental protocols for the use of this compound are application-dependent, a general protocol for handling and preparation of a stock solution is provided below.
Protocol: Preparation of a Stock Solution
-
Acclimatization: Remove the container of this compound from the refrigerator and allow it to equilibrate to room temperature before opening. This prevents condensation of moisture onto the compound.
-
Weighing: In a chemical fume hood, accurately weigh the desired amount of the compound using a calibrated analytical balance.
-
Dissolution: Add the weighed compound to a volumetric flask. Add the desired solvent (e.g., DMSO, DMF, or another suitable organic solvent) to dissolve the compound completely. Sonicate briefly if necessary to ensure full dissolution.
-
Final Volume: Once the compound is fully dissolved, add the solvent to the final volume mark on the volumetric flask.
-
Storage of Solution: If the stock solution is not for immediate use, it should be aliquoted into smaller volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the storage vials are tightly sealed.
Troubleshooting Workflow for Storage
Caption: Troubleshooting workflow for this compound storage.
References
Identification of impurities in commercial 2-Hydroxyethyl 4-methylbenzenesulfonate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2-Hydroxyethyl 4-methylbenzenesulfonate. The following sections detail the identification of common impurities, analytical methodologies, and troubleshooting of common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound can contain several types of impurities arising from the manufacturing process, degradation, or storage. These are broadly categorized as:
-
Process-Related Impurities: These originate from the starting materials and side reactions during synthesis.
-
Unreacted Starting Materials: Ethylene glycol and p-toluenesulfonyl chloride are the primary starting materials.
-
Byproducts: The most significant byproduct is ethylene glycol di-p-tosylate, formed by the tosylation of both hydroxyl groups of ethylene glycol.
-
Impurities from Starting Materials: Commercial p-toluenesulfonyl chloride may contain p-toluenesulfonic acid.
-
-
Degradation Products: These form due to the decomposition of the final product.
-
Hydrolysis Products: this compound can hydrolyze to form p-toluenesulfonic acid and ethylene glycol.
-
-
Residual Solvents: Organic solvents are often used during synthesis and purification and may remain in the final product. The specific solvents will depend on the manufacturing process.
Q2: Which analytical techniques are recommended for identifying and quantifying these impurities?
A2: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for quantifying non-volatile impurities such as ethylene glycol di-p-tosylate and p-toluenesulfonic acid.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the identification and quantification of volatile and semi-volatile impurities, including residual solvents and unreacted starting materials like ethylene glycol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is a powerful tool for the structural elucidation of unknown impurities and for confirming the identity of the main compound and known impurities.
Troubleshooting Guides
Issue 1: An unknown peak is observed in the HPLC chromatogram.
-
Possible Cause 1: Process-related impurity.
-
Troubleshooting:
-
Check the retention times of known potential impurities such as ethylene glycol di-p-tosylate and p-toluenesulfonic acid by running their respective standards.
-
If the peak does not correspond to a known impurity, it may be an unexpected byproduct.
-
-
-
Possible Cause 2: Degradation of the sample.
-
Troubleshooting:
-
Ensure the sample was properly stored and handled to prevent hydrolysis.
-
Analyze a freshly prepared sample to see if the peak is still present. The primary degradation products are p-toluenesulfonic acid and ethylene glycol.
-
-
-
Possible Cause 3: Contamination.
-
Troubleshooting:
-
Verify the purity of the solvents and reagents used in the sample preparation and HPLC mobile phase.
-
Run a blank injection (solvent without the sample) to check for contamination from the system or solvent.
-
-
Issue 2: Poor peak shape or resolution in HPLC analysis.
-
Possible Cause 1: Inappropriate mobile phase composition.
-
Troubleshooting:
-
Adjust the mobile phase composition (e.g., the ratio of organic solvent to water) to improve separation.
-
Ensure the pH of the mobile phase is suitable for the analytes. For acidic impurities like p-toluenesulfonic acid, a buffered mobile phase may be necessary.
-
-
-
Possible Cause 2: Column degradation or contamination.
-
Troubleshooting:
-
Flush the column with a strong solvent to remove any strongly retained compounds.
-
If the performance does not improve, replace the column with a new one.
-
-
-
Possible Cause 3: Sample overload.
-
Troubleshooting:
-
Reduce the concentration of the sample being injected.
-
-
Issue 3: Difficulty in detecting volatile impurities by GC-MS.
-
Possible Cause 1: Inadequate sample preparation.
-
Troubleshooting:
-
For residual solvents, a headspace GC-MS technique is often more effective than direct injection.
-
Ensure the sample is dissolved in a suitable volatile solvent that does not interfere with the peaks of interest.
-
-
-
Possible Cause 2: Incorrect GC parameters.
-
Troubleshooting:
-
Optimize the GC oven temperature program to ensure separation of volatile compounds. A lower initial temperature may be required.
-
Check the injector temperature to ensure efficient volatilization of the analytes without causing thermal degradation.
-
-
Data Presentation
Table 1: Common Impurities in Commercial this compound
| Impurity Name | Chemical Formula | Molecular Weight ( g/mol ) | Typical Origin | Recommended Analytical Technique |
| Ethylene Glycol | C₂H₆O₂ | 62.07 | Unreacted Starting Material, Degradation | GC-MS |
| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | Unreacted Starting Material | HPLC-UV, GC-MS |
| Ethylene glycol di-p-tosylate | C₁₆H₁₈O₆S₂ | 370.44 | Synthesis Byproduct | HPLC-UV |
| p-Toluenesulfonic acid | C₇H₈O₃S | 172.20 | Impurity in Starting Material, Degradation | HPLC-UV |
| Residual Solvents | Varies | Varies | Manufacturing Process | GC-MS (Headspace) |
Experimental Protocols
Protocol 1: HPLC-UV Method for the Analysis of Non-Volatile Impurities
This method is suitable for the quantification of ethylene glycol di-p-tosylate and p-toluenesulfonic acid.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-30 min: 70% to 30% B
-
30-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water.
Protocol 2: GC-MS Method for the Analysis of Volatile Impurities
This method is suitable for the identification and quantification of ethylene glycol and residual solvents.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio 20:1)
-
Injection Volume: 1 µL
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
-
Source Temperature: 230 °C.
-
-
Sample Preparation: Dissolve approximately 50 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or methanol).
Protocol 3: ¹H NMR Sample Preparation and Analysis
This protocol provides a general guideline for preparing a sample for ¹H NMR analysis to confirm the structure and identify major impurities.
-
Sample Preparation:
-
Weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is desired.
-
Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
-
-
Instrumental Analysis:
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals and compare the chemical shifts to known values for the main compound and potential impurities.
-
Visualizations
Caption: Experimental workflow for impurity identification.
Caption: Origin of impurities in this compound.
Troubleshooting slow or incomplete nucleophilic substitution reactions with tosylates.
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and optimize nucleophilic substitution reactions involving tosylates.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic substitution reaction is extremely slow or not proceeding at all. What are the common causes?
A1: Slow or incomplete reactions can stem from several factors, ranging from the quality of your starting materials to the fundamental reaction conditions. Here's a breakdown of the most likely culprits:
-
Poor Leaving Group Activation: The issue might be with the tosylate itself. If the preceding tosylation of the alcohol was incomplete, you will have unreacted alcohol that will not undergo substitution. Ensure the tosylate was successfully synthesized and purified before starting the substitution reaction.
-
Weak Nucleophile: The reactivity of the nucleophile is critical. Anionic nucleophiles are generally more potent than their neutral counterparts (e.g., RO⁻ > ROH). If you are using a weak nucleophile, the reaction will inherently be slower.
-
Steric Hindrance: Sₙ2 reactions are highly sensitive to steric bulk around the reaction center.[1][2] Tertiary tosylates will not undergo Sₙ2 reactions due to excessive steric hindrance.[3] Secondary tosylates react more slowly than primary ones.[3] Even steric hindrance on adjacent carbons can significantly slow down the reaction.[1]
-
Inappropriate Solvent: The choice of solvent plays a crucial role. For Sₙ2 reactions, polar aprotic solvents like DMF, DMSO, or acetone are ideal as they solvate the cation of the nucleophilic salt but leave the anion "naked" and highly reactive.[4][5][6] Using polar protic solvents (e.g., water, ethanol, methanol) will solvate the nucleophile through hydrogen bonding, drastically reducing its nucleophilicity and slowing the reaction rate.[4][5][6]
-
Low Temperature: Like most chemical reactions, nucleophilic substitutions have an activation energy barrier. If the reaction is slow, gently heating the reaction mixture can increase the rate. However, be cautious, as higher temperatures can also promote competing elimination (E2) reactions.[7]
Q2: My reaction is producing a significant amount of an alkene side product instead of the desired substitution product. How can I fix this?
A2: The formation of an alkene is indicative of a competing E2 elimination reaction. This is a common issue, especially with secondary and tertiary tosylates.[3][8] Here’s how to favor substitution over elimination:
-
Nucleophile/Base Selection: Use a strong, non-bulky nucleophile. Good nucleophiles that are weak bases (e.g., Br⁻, I⁻, N₃⁻, CN⁻) will favor the Sₙ2 pathway.[9] Avoid strong, bulky bases like potassium tert-butoxide (t-BuOK), as they are classic reagents for promoting E2 reactions.[10]
-
Substrate Structure: As mentioned, secondary tosylates are prone to elimination. If possible, using a primary tosylate will heavily favor the Sₙ2 pathway.[3]
-
Temperature: Lowering the reaction temperature generally favors substitution over elimination. Elimination reactions often have a higher activation energy, so they become more prominent at elevated temperatures.[7]
Q3: I am unsure if my tosylate is the problem. Are there better alternatives?
A3: Yes, while tosylates are excellent leaving groups, other sulfonate esters can be even more reactive. The choice depends on the reactivity of your substrate and the desired reaction rate. Mesylates (-OMs) and triflates (-OTf) are common alternatives.[11]
-
Mesylates (Methanesulfonates): These are slightly more reactive than tosylates in some cases and are prepared from methanesulfonyl chloride.
-
Triflates (Trifluoromethanesulfonates): These are exceptionally good leaving groups, often thousands of times more reactive than tosylates, due to the powerful electron-withdrawing effect of the trifluoromethyl group.[12] They are ideal for unreactive substrates but are also more expensive.[12][13]
Data Presentation
Table 1: Comparison of Common Sulfonate Leaving Groups
This table provides a quantitative comparison of the leaving group ability of mesylate, tosylate, and triflate based on the pKa of their conjugate acids and their relative reaction rates in a typical Sₙ2 reaction. A lower pKa indicates a more stable anion and thus a better leaving group.
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative Sₙ2 Rate |
| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.9 | 1.00 |
| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -2.8 | 0.70 |
| Triflate | -OTf | Triflic Acid | ~ -12 | 56,000 |
Note: Relative rates are approximate and can vary with substrate, nucleophile, and solvent conditions. Data sourced from multiple references.[12][13][14]
Experimental Protocols
Protocol 1: General Procedure for Tosylation of a Primary Alcohol
This protocol describes the conversion of a primary alcohol to its corresponding tosylate, a necessary first step for the nucleophilic substitution.
Materials:
-
Primary Alcohol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl, 1.2 eq)
-
Anhydrous Pyridine or Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) (10 volumes)
-
Deionized Water
-
1M HCl
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine or TEA (1.5 eq) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature is maintained at 0 °C.
-
Stir the reaction at 0 °C for 4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[15]
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove the base), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude tosylate.
-
Purify the product by recrystallization or column chromatography as needed.[15]
Protocol 2: Sₙ2 Substitution of an Alkyl Tosylate with Sodium Azide
This protocol details the displacement of a tosylate group with the azide nucleophile, a common Sₙ2 reaction.[15]
Materials:
-
Alkyl tosylate (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Brine solution
-
Anhydrous MgSO₄
Procedure:
-
In a dry round-bottom flask, dissolve the alkyl tosylate (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 3-6 hours. Monitor the reaction progress by TLC.[15]
-
After the reaction is complete, cool the mixture to room temperature and pour it into deionized water.
-
Extract the aqueous mixture three times with diethyl ether.
-
Combine the organic extracts and wash with brine solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alkyl azide by column chromatography if necessary.[15]
Safety Note: Sodium azide is highly toxic. Low molecular weight organic azides can be explosive and should be handled with care.
Protocol 3: Monitoring the Reaction by Thin Layer Chromatography (TLC)
TLC is a fast and effective way to monitor the progress of your reaction by observing the disappearance of starting material and the appearance of the product.
Procedure:
-
Prepare the TLC chamber: Pour a small amount (0.5-1 cm depth) of an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) into the chamber. Place a piece of filter paper inside to saturate the atmosphere.
-
Spot the plate: On a silica TLC plate, draw a light pencil line about 1 cm from the bottom. Mark three lanes on this line.
-
Lane 1 (Reference): Spot a dilute solution of your starting tosylate.
-
Lane 2 (Co-spot): Spot the starting material, and then spot the reaction mixture directly on top of it.
-
Lane 3 (Reaction): Spot a sample of your reaction mixture.
-
-
Develop the plate: Place the TLC plate in the chamber and allow the solvent to move up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp. You can also use a staining agent (e.g., potassium permanganate) if your compounds are not UV-active.
-
Analyze: The starting material spot in the reaction lane should diminish over time, while a new spot for your product should appear. The reaction is complete when the starting material spot is no longer visible. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.[16]
Visualizations
Caption: Troubleshooting workflow for slow nucleophilic substitution.
Caption: Generalized Sₙ2 reaction pathway with a tosylate.
Caption: Competition between Sₙ2 and E2 pathways.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 6. quora.com [quora.com]
- 7. orgosolver.com [orgosolver.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. orgosolver.com [orgosolver.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. benchchem.com [benchchem.com]
- 16. How To [chem.rochester.edu]
Technical Support Center: Scaling Up 2-Hydroxyethyl 4-methylbenzenesulfonate Production
Welcome to the technical support center for the synthesis and scale-up of 2-Hydroxyethyl 4-methylbenzenesulfonate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate a smooth and efficient scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in selectively synthesizing this compound?
The primary challenge in the synthesis of this compound is achieving selective mono-tosylation of ethylene glycol. The main competing reaction is the formation of the di-tosylated byproduct, 1,2-bis(tosyloxy)ethane.[1][2] Separating the desired mono-tosylate from the starting material (ethylene glycol) and the di-tosylated impurity can also be challenging due to their physical properties.
Q2: How can I minimize the formation of the di-tosylated byproduct?
Several strategies can be employed to favor mono-tosylation over di-tosylation:
-
Use of Excess Ethylene Glycol: Employing a significant excess of ethylene glycol shifts the reaction equilibrium towards the mono-substituted product.[1]
-
Controlled Addition of Tosyl Chloride: A slow, dropwise addition of tosyl chloride to the reaction mixture helps to maintain a low concentration of the tosylating agent, thereby reducing the likelihood of a second tosylation event.[1]
-
Low Reaction Temperature: Conducting the reaction at a reduced temperature, typically using an ice bath, slows down the reaction rate and enhances selectivity for the mono-tosylated product.[1]
Q3: What are the recommended reaction conditions for scaling up the synthesis?
For scaling up, a careful optimization of reaction parameters is crucial. This includes the choice of solvent, base, and reaction temperature. Dichloromethane or a mixture of toluene and acetonitrile are commonly used solvents, while tertiary amines like triethylamine or diisopropylethylamine are suitable bases.[2] The reaction is often performed at 0-15°C to control selectivity.
Q4: How can I effectively purify this compound at a larger scale?
Purification on a larger scale can be achieved through a combination of techniques:
-
Extraction: A liquid-liquid extraction is a crucial first step to remove water-soluble impurities, including excess ethylene glycol and salts formed during the reaction.
-
Precipitation/Crystallization: The desired mono-tosylate can often be purified by precipitation or crystallization from a suitable solvent system, such as diethyl ether and hexane.[1] This method is particularly effective for removing the non-polar di-tosylated byproduct.
-
Chromatography-Free Synthesis: Some methods aim for a chromatography-free synthesis by carefully controlling the reaction and using liquid-liquid extraction to isolate the final product in high purity.[3]
Q5: What analytical techniques are suitable for monitoring the reaction progress and assessing product purity?
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the consumption of the starting materials (ethylene glycol and tosyl chloride) and the formation of the mono- and di-tosylated products.[1][3]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing for accurate determination of the product purity and the relative amounts of mono- and di-tosylated species.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are essential for confirming the structure of the final product and identifying any impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired mono-tosylate | - Incomplete reaction. - Formation of a high percentage of di-tosylate. - Product loss during workup and purification. | - Ensure the tosyl chloride is of high quality and not hydrolyzed. - Use a larger excess of ethylene glycol. - Add the tosyl chloride solution more slowly and maintain a low reaction temperature. - Optimize the extraction and precipitation/crystallization steps to minimize loss. |
| Significant amount of di-tosylated byproduct observed | - Insufficient excess of ethylene glycol. - Reaction temperature is too high. - Rapid addition of tosyl chloride. | - Increase the molar ratio of ethylene glycol to tosyl chloride. - Maintain the reaction temperature at 0°C or below. - Use a syringe pump for very slow and controlled addition of tosyl chloride. |
| Difficulty in removing unreacted ethylene glycol | - Inefficient extraction. | - Perform multiple extractions with water or brine. - Ensure thorough mixing during the extraction process. |
| Product is an oil and does not crystallize/precipitate | - Presence of impurities. - Incorrect solvent system for precipitation. | - Re-purify the crude product by another extraction or a short silica gel plug. - Experiment with different solvent/anti-solvent combinations for precipitation (e.g., dichloromethane/hexane, ethyl acetate/hexane). |
| Inconsistent TLC results | - Co-elution of spots. - Degradation of product on the TLC plate. | - Try different eluent systems with varying polarities. - Spot the TLC plate and develop it immediately. |
Experimental Protocols
Protocol 1: Controlled Mono-tosylation of Ethylene Glycol
This protocol is designed to favor the formation of the mono-tosylated product.
Materials:
-
Ethylene glycol (5 equivalents)
-
p-Toluenesulfonyl chloride (TsCl, 1 equivalent)
-
Triethylamine (TEA, 1.2 equivalents)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Diethyl ether
-
Hexane
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with ethylene glycol and anhydrous dichloromethane. Cool the mixture to 0°C in an ice bath.
-
Add triethylamine to the cooled solution.
-
Dissolve p-toluenesulfonyl chloride in anhydrous dichloromethane and load it into the dropping funnel.
-
Add the tosyl chloride solution dropwise to the reaction mixture over a period of 2-3 hours, ensuring the temperature remains below 5°C.
-
After the addition is complete, let the reaction stir at 0°C for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench it by adding cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in a minimal amount of diethyl ether and add hexane dropwise until the solution becomes cloudy.
-
Cool the mixture in an ice bath or refrigerator to induce precipitation/crystallization of the product.
-
Collect the solid by filtration, wash with cold hexane, and dry under vacuum.
Data Presentation
Table 1: Illustrative Effect of Ethylene Glycol Excess on Product Distribution
| Molar Ratio (Ethylene Glycol : TsCl) | Mono-tosylate Yield (Illustrative) | Di-tosylate Byproduct (Illustrative) |
| 1 : 1 | ~40% | ~35% |
| 3 : 1 | ~65% | ~15% |
| 5 : 1 | ~75% | < 5% |
| 10 : 1 | ~85% | < 2% |
Note: The values in this table are illustrative and intended to demonstrate the general trend. Actual yields may vary depending on specific reaction conditions.
Table 2: Comparison of Purification Methods
| Purification Method | Advantages | Disadvantages | Typical Purity |
| Extraction & Precipitation | - Scalable - Avoids chromatography | - May require optimization of solvent systems - Potential for product loss in the mother liquor | > 95% |
| Column Chromatography | - High purity can be achieved | - Not ideal for large scale - Solvent intensive - Time-consuming | > 98% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for scaling up this compound production.
References
- 1. jchemlett.com [jchemlett.com]
- 2. Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research [jchemlett.com]
- 3. Multigram chromatography-free synthesis of octa(ethylene glycol) p -toluenesulfonate - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00398B [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Prevention of Bis-Tosylated Byproducts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the formation of bis-tosylated byproducts during chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What are bis-tosylated byproducts and why are they a concern?
Bis-tosylated byproducts are molecules where two hydroxyl (-OH) groups have been converted to tosylate (-OTs) groups in a diol or polyol substrate. The formation of these byproducts is a concern as it reduces the yield of the desired mono-tosylated product, complicates purification, and consumes valuable reagents.[1] Controlled mono-tosylation is often a critical step in multi-step syntheses, allowing for selective functionalization of a specific hydroxyl group.[1]
Q2: How can I control the stoichiometry of my reaction to favor mono-tosylation?
A key strategy to favor mono-tosylation is to use the diol or polyol in excess, making tosyl chloride (TsCl) the limiting reagent. This ensures a low concentration of TsCl relative to the substrate, statistically favoring the reaction of a single hydroxyl group per molecule.[1]
Q3: What is the effect of the rate of addition of tosyl chloride?
Gradual or slow addition of the tosyl chloride solution, for instance, using a syringe pump or a dropping funnel over an extended period, helps to maintain a low concentration of the tosylating agent throughout the reaction. This technique is crucial for controlling the reaction and minimizing the formation of the bis-tosylated byproduct.[1]
Q4: How does reaction temperature influence the formation of bis-tosylated byproducts?
Lowering the reaction temperature, for example, by using an ice bath (0 °C), can significantly improve the selectivity for mono-tosylation.[1] Reduced temperatures decrease the overall reaction rate, allowing for greater differentiation between the more reactive and less reactive hydroxyl groups, and providing better control over the extent of the reaction.
Q5: Are there any catalysts that can promote selective mono-tosylation?
Yes, certain catalysts can significantly enhance the selectivity of mono-tosylation. Organotin catalysts, such as dibutyltin oxide (Bu₂SnO), are well-known for promoting the regioselective tosylation of diols.[2] Silver(I) oxide (Ag₂O) in the presence of a catalytic amount of potassium iodide (KI) has also been shown to be highly effective for the selective mono-tosylation of symmetrical diols.[3][4][5]
Q6: Can the choice of solvent affect the formation of bis-tosylated byproducts?
The choice of solvent can influence the reaction's outcome. While some sources suggest that the use of a solvent can favor the formation of the ditosylate due to the higher solubility of the mono-tosylate compared to the starting diol, other studies highlight the importance of the solvent in preventing other side reactions.[5] For instance, in some cases, polar aprotic solvents like DMF can lead to the formation of chlorinated byproducts instead of tosylates.[6] Therefore, the solvent should be chosen carefully based on the specific substrate and reaction conditions.
Troubleshooting Guide: Excessive Bis-Tosylation
If you are observing a high yield of bis-tosylated byproduct, follow this troubleshooting guide to optimize your reaction for mono-tosylation.
Diagram: Troubleshooting Workflow for Excessive Bis-Tosylation
Caption: A step-by-step guide to troubleshoot and resolve the overproduction of bis-tosylated byproducts.
Data Presentation: Comparison of Mono-tosylation Strategies
The following table summarizes the impact of different reaction parameters on the yield of mono- and bis-tosylated products for a generic symmetrical diol.
| Strategy | Key Parameters | Expected Mono-tosylate Yield | Expected Bis-tosylate Yield | Reference |
| Stoichiometric Control | Diol (2-5 eq.), TsCl (1 eq.), Pyridine, 0°C to RT | Moderate to High | Low to Moderate | [1] |
| Slow Addition | Diol (1.5-2 eq.), TsCl (1 eq.), Slow addition of TsCl, Base, 0°C | High | Low | [1] |
| Dibutyltin Oxide Catalysis | Diol (1 eq.), TsCl (1.05 eq.), Bu₂SnO (2 mol%), Et₃N, CH₂Cl₂ | High (e.g., 97% for cis-cyclopentane-1,2-diol) | Very Low | |
| Silver(I) Oxide Mediation | Diol (1 eq.), TsCl (1 eq.), Ag₂O (1.5 eq.), KI (cat.), CH₂Cl₂ | High | Low | [3][5] |
Experimental Protocols
Protocol 1: Selective Mono-tosylation of a Symmetrical Diol using Slow Addition
This protocol is adapted from a general method for controlled tosylation.[1]
-
Preparation:
-
Dissolve the symmetrical diol (2.0 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or pyridine) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
-
Reagent Addition:
-
Dissolve tosyl chloride (1.0 equivalent) in the same anhydrous solvent.
-
Add the tosyl chloride solution dropwise to the cooled diol solution over a period of 1-2 hours using a syringe pump or a dropping funnel.
-
-
Reaction:
-
Stir the reaction mixture at 0 °C for the duration of the addition and then for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up:
-
Quench the reaction by adding cold water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with 1M HCl (if pyridine is used as a solvent), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-tosylated product.
-
Diagram: Experimental Workflow for Selective Mono-tosylation
Caption: A generalized workflow for carrying out a selective mono-tosylation reaction in the laboratory.
Signaling Pathways and Reaction Mechanisms
Diagram: Reaction Pathway for Mono- vs. Bis-tosylation
Caption: The reaction pathway illustrating the formation of the desired mono-tosylate and the undesired bis-tosylate byproduct.
References
- 1. jchemlett.com [jchemlett.com]
- 2. EP2084129B1 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
- 3. Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. addi.ehu.es [addi.ehu.es]
Validation & Comparative
Comparison of 2-Hydroxyethyl 4-methylbenzenesulfonate with other tosylating agents.
For researchers, scientists, and professionals in drug development, the efficient conversion of alcohols to tosylates is a critical step in organic synthesis. This conversion transforms a poor leaving group (hydroxyl) into an excellent one (tosylate), facilitating a wide range of nucleophilic substitution and elimination reactions.[1][2][3] While p-toluenesulfonyl chloride (tosyl chloride, TsCl) is the most common tosylating agent, a variety of other reagents exist, each with its own set of advantages and disadvantages.[2][4][5][6] This guide provides an objective comparison of 2-Hydroxyethyl 4-methylbenzenesulfonate with other common tosylating agents, supported by experimental data and protocols.
Understanding the Role of this compound
Initially, it is important to clarify the primary role of this compound, also known as ethylene glycol monotosylate.[][8] While its name contains the "tosylate" group, it is not typically used as a primary tosylating agent for other alcohols. Instead, it is the product of the monot-tosylation of ethylene glycol.[8][9] Its significance lies in being a bifunctional molecule, possessing both a good leaving group (the tosylate) and a nucleophilic hydroxyl group. This makes it a valuable building block in the synthesis of more complex molecules, such as the antihistamine bilastine and as an impurity of Dyphylline.[][10] For instance, it can be used to introduce a hydroxyethyl group into a molecule via nucleophilic substitution.
This guide will therefore focus on comparing the established and widely used tosylating agents: tosyl chloride (TsCl), p-toluenesulfonic anhydride (Ts₂O), and p-toluenesulfonic acid (TsOH).
Comparison of Key Tosylating Agents
The selection of a tosylating agent depends on several factors, including the nature of the alcohol substrate, desired reactivity, and reaction conditions. The following table summarizes the key characteristics of the most common tosylating agents.
| Tosylating Agent | Formula | Molecular Weight ( g/mol ) | Form | Reactivity | Byproducts |
| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65 | White solid | High | HCl |
| p-Toluenesulfonic anhydride (Ts₂O) | C₁₄H₁₄O₅S₂ | 326.40 | White solid | Very high | TsOH |
| p-Toluenesulfonic acid (TsOH) | C₇H₈O₃S | 172.20 | White solid | Low (requires activation) | H₂O |
Performance and Applications
p-Toluenesulfonyl chloride (TsCl) is the most widely used and cost-effective tosylating agent.[2][4][5][6] It reacts readily with primary and secondary alcohols in the presence of a base, such as pyridine or triethylamine, to form the corresponding tosylates.[2][4][5][11] The base is required to neutralize the hydrochloric acid byproduct. While highly effective, TsCl can sometimes lead to the formation of alkyl chlorides as a side product, particularly with electron-withdrawing groups on the alcohol.[2][4][5]
p-Toluenesulfonic anhydride (Ts₂O) is a more powerful tosylating agent than TsCl and is often used for less reactive or sterically hindered alcohols. Its reaction with alcohols also requires a base to neutralize the p-toluenesulfonic acid byproduct. Due to its high reactivity, it is more sensitive to moisture.
p-Toluenesulfonic acid (TsOH) is generally not used for direct tosylation of simple alcohols as it is a poor tosylating agent on its own. However, it can be used to tosylate alcohols in the presence of a dehydrating agent or under specific catalytic conditions, for example, using ZrCl₄ or silica chloride as a catalyst.[12][13] These methods are considered more environmentally friendly as they avoid the formation of corrosive byproducts.[12][13]
Experimental Data: Tosylation of Benzyl Alcohol
The following table provides a comparative summary of reaction conditions and yields for the tosylation of benzyl alcohol using different tosylating agents, based on typical laboratory procedures.
| Tosylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| TsCl | Pyridine | Dichloromethane | 0 to RT | 2 - 4 | ~95 |
| Ts₂O | Triethylamine | Dichloromethane | 0 | 1 - 2 | >95 |
| TsOH/ZrCl₄ | - | Dichloromethane | Reflux | 6 | ~90[13] |
Experimental Protocols
Protocol 1: Tosylation of a Primary Alcohol using p-Toluenesulfonyl Chloride (TsCl)
Materials:
-
Primary alcohol (1.0 eq)
-
p-Toluenesulfonyl chloride (1.2 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (2.0 eq) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl solution, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Tosylation of a Primary Alcohol using p-Toluenesulfonic Anhydride (Ts₂O)
Materials:
-
Primary alcohol (1.0 eq)
-
p-Toluenesulfonic anhydride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the primary alcohol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add p-toluenesulfonic anhydride (1.1 eq) in one portion to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, quench with cold water.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to give the tosylate.
-
Purify as needed.
Visualizing the Process
To better understand the chemical processes and decision-making involved, the following diagrams, created using the DOT language, illustrate the general mechanism of tosylation and a workflow for selecting an appropriate tosylating agent.
Caption: General mechanism of alcohol tosylation.
Caption: Workflow for selecting a tosylating agent.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. bbzblog.wordpress.com [bbzblog.wordpress.com]
- 3. svkm-iop.ac.in [svkm-iop.ac.in]
- 4. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 8. 2-((4-Methylbenzenesulfonyl)oxy)ethan-1-ol | C9H12O4S | CID 249155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CAS#:42772-85-0 | Chemsrc [chemsrc.com]
- 10. Buy 2-Ethoxyethyl 4-methylbenzenesulfonate | 17178-11-9 [smolecule.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. sciencemadness.org [sciencemadness.org]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
A Comparative Guide to Alternative Reagents for the Mono-Protection of Ethylene Glycol
For Researchers, Scientists, and Drug Development Professionals
The selective mono-protection of symmetrical diols, such as ethylene glycol, is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules in pharmaceutical and materials science. Achieving high selectivity for mono-protection over di-protection is a significant challenge. This guide provides an objective comparison of common alternative reagents for the mono-protection of ethylene glycol, supported by experimental data, to facilitate the selection of the most suitable protecting group strategy for a given synthetic pathway.
Comparison of Mono-Protection Strategies
The choice of a protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal. This section compares three widely used protecting groups for the mono-protection of ethylene glycol: the tert-butyldimethylsilyl (TBDMS) ether, the benzyl ether, and the dimethoxytrityl (DMT) ether.
Data Summary
The following table summarizes the performance of different reagents for the mono-protection of ethylene glycol, focusing on yield and selectivity.
| Protecting Group | Reagent | Product | Reported Yield (Mono-Product) | Selectivity (Mono:Di) | Key Advantages | Key Disadvantages |
| TBDMS Ether | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, Iodine | 2-((tert-butyldimethylsilyl)oxy)ethan-1-ol | High (estimated >90%) | Highly selective | Robust, stable to a wide range of non-acidic conditions. | Requires fluoride or strong acid for deprotection. |
| Benzyl Ether | Benzyl bromide (BnBr), Silver(I) oxide (Ag₂O) | 2-(Benzyloxy)ethan-1-ol | Very good (estimated 80-90%) | Highly selective | Stable to acidic and basic conditions; removable by hydrogenolysis. | Hydrogenolysis may not be compatible with other functional groups. |
| DMT Ether | 4,4'-Dimethoxytrityl chloride (DMTCl), Pyridine | 2-((4,4'-Dimethoxytrityl)oxy)ethan-1-ol | 81%[1] | High (single spot on TLC)[1] | Easily removed under mild acidic conditions; purification is chromatography-free.[1] | Bulky group; acid lability may limit its use in some synthetic routes. |
Experimental Protocols
Detailed methodologies for the mono-protection and subsequent deprotection of ethylene glycol are provided below.
Mono-TBDMS Protection of Ethylene Glycol
This protocol is based on a highly selective method for the mono-silylation of diols.[2]
Protection Protocol:
-
To a solution of ethylene glycol (1.0 equiv.) in anhydrous N-methylimidazole, add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv.) and a catalytic amount of iodine (I₂, 0.1 equiv.).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to afford 2-((tert-butyldimethylsilyl)oxy)ethan-1-ol.
Deprotection Protocol:
-
Dissolve the TBDMS-protected ethylene glycol (1.0 equiv.) in ethanol (20 mL per mmol of substrate).
-
Add stannous chloride dihydrate (SnCl₂·2H₂O, 1.0 equiv.) to the solution.
-
Stir the mixture at room temperature or under reflux, monitoring by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Add water to dissolve the tin salts and extract the product with ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to yield ethylene glycol. Purification by column chromatography may be performed if necessary.
Mono-Benzylation of Ethylene Glycol
This method utilizes silver(I) oxide to achieve high selectivity for mono-benzylation.
Protection Protocol:
-
To a solution of ethylene glycol (1.0 equiv.) in dichloromethane (CH₂Cl₂), add silver(I) oxide (Ag₂O, 1.5 equiv.).
-
Add benzyl bromide (BnBr, 1.1 equiv.) to the suspension.
-
Stir the reaction mixture vigorously at room temperature in the dark, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts.
-
Wash the Celite pad with dichloromethane.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield 2-(benzyloxy)ethan-1-ol.
Deprotection Protocol:
-
Dissolve 2-(benzyloxy)ethan-1-ol (1.0 equiv.) in methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate to obtain ethylene glycol.
Mono-DMT Protection of Ethylene Glycol
This chromatography-free method provides a high yield of the mono-protected product.[1]
Protection Protocol:
-
In a two-neck round-bottom flask under a nitrogen atmosphere, dissolve ethylene glycol (5.0 equiv.) in pyridine.
-
In a separate flask, dissolve 4,4'-dimethoxytrityl chloride (DMTCl, 1.0 equiv.) in pyridine.
-
Slowly add the DMTCl solution to the ethylene glycol solution via cannula transfer over an extended period at low temperature (e.g., 0 °C).
-
Allow the reaction to stir at room temperature and monitor by TLC.
-
Upon completion, partition the reaction mixture between ethyl acetate and 5% aqueous sodium bicarbonate.[3]
-
Wash the organic layer multiple times with 5% sodium bicarbonate, then with brine, and dry over anhydrous sodium sulfate.[3]
-
Evaporate the solvent to yield the crude product.
-
For purification, dissolve the crude product in a minimal amount of diethyl ether and precipitate the mono-DMT protected ethylene glycol by adding an excess of hexane.[1]
-
Collect the white solid precipitate by filtration to obtain 2-((4,4'-dimethoxytrityl)oxy)ethan-1-ol.[1]
Deprotection Protocol:
-
Dissolve the DMT-protected ethylene glycol (1.0 equiv.) in a solution of 3% trichloroacetic acid in dichloromethane.
-
Stir the reaction at room temperature for a short period (typically 5-10 minutes), monitoring the deprotection by the appearance of the orange-colored trityl cation.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution to yield ethylene glycol.
Visualizations
Logical Workflow for Selecting a Mono-Protection Strategy
The following diagram illustrates a decision-making process for choosing an appropriate mono-protection reagent for ethylene glycol based on subsequent reaction conditions.
Caption: Decision tree for selecting a mono-protection reagent.
Experimental Workflow for Mono-Protection and Deprotection
This diagram outlines the general experimental sequence for the mono-protection and subsequent deprotection of ethylene glycol.
Caption: General workflow for protection and deprotection.
References
The Superiority of 2-Hydroxyethyl Tosylate in Nucleophilic Substitution Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the intricate pathways of drug development, the choice of reagents can profoundly impact reaction efficiency, yield, and stereochemical outcomes. When a hydroxyl group requires conversion to a good leaving group for subsequent nucleophilic substitution, chemists are often faced with the choice between converting it to a halide or a sulfonate ester, such as a tosylate. This guide provides an in-depth comparison of 2-hydroxyethyl tosylate and its corresponding halides (2-hydroxyethyl bromide and chloride), demonstrating the distinct advantages of the tosylate in terms of reactivity, handling, and stereochemical control.
Executive Summary
2-Hydroxyethyl tosylate consistently emerges as a superior reagent compared to 2-hydroxyethyl halides in nucleophilic substitution reactions. This superiority is rooted in the exceptional stability of the tosylate anion, a consequence of the strong acidity of its conjugate acid, p-toluenesulfonic acid. This inherent stability translates to a better leaving group, leading to faster reaction rates and often milder reaction conditions. Furthermore, the synthesis of 2-hydroxyethyl tosylate from ethylene glycol proceeds with retention of configuration, and its subsequent S(_N)2 reactions occur with a predictable inversion of stereochemistry, offering a reliable method for stereochemical control. While halides are suitable for many applications, tosylates provide a more robust and often more efficient alternative, particularly in complex syntheses where yield and stereopurity are paramount.
Data Presentation: A Quantitative Comparison
The enhanced reactivity of tosylates over halides is not merely qualitative. The underlying reason for this difference lies in the acidity of the conjugate acids of the leaving groups. A better leaving group is the conjugate base of a stronger acid.
| Leaving Group | Conjugate Acid | pK(a) of Conjugate Acid |
| Tosylate (OTs) | p-Toluenesulfonic Acid (TsOH) | -2.8 |
| Iodide (I) | Hydroiodic Acid (HI) | -10 |
| Bromide (Br) | Hydrobromic Acid (HBr) | -9 |
| Chloride (Cl) | Hydrochloric Acid (HCl) | -7[1] |
As the data indicates, p-toluenesulfonic acid is a very strong acid, making the tosylate anion a very weak base and thus an excellent leaving group. While hydroiodic and hydrobromic acids are stronger, the tosylate group offers a better balance of reactivity and practical handling.
The practical consequence of this is observed in the relative rates of nucleophilic substitution reactions.
| Leaving Group | Relative Rate of S(_N)2 Reaction (approximate) |
| Tosylate (OTs) | 30,000 |
| Iodide (I) | 100,000 |
| Bromide (Br) | 10,000 |
| Chloride (Cl) | 200 |
| Fluoride (F) | 1 |
Note: Relative rates are approximate and can vary significantly with the substrate, nucleophile, and solvent. The data presented here is a general representation for typical S(_N)2 reactions.[1]
This table clearly illustrates that while iodide is the most reactive leaving group, tosylate is significantly more reactive than bromide and vastly superior to chloride. The practical advantages of tosylates, such as being crystalline solids and having a better safety profile, often make them a more attractive choice than the highly reactive but potentially less stable alkyl iodides.[2][3]
Experimental Protocols: A Comparative Synthesis of 2-Azidoethanol
To provide a practical context, we present a comparative experimental workflow for the synthesis of 2-azidoethanol from ethylene glycol, proceeding via either a 2-hydroxyethyl tosylate or a 2-hydroxyethyl bromide intermediate.
Method A: Via 2-Hydroxyethyl Tosylate
Step 1: Synthesis of 2-Hydroxyethyl Tosylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve ethylene glycol (1.0 eq) in anhydrous pyridine at 0 °C.
-
Tosylation: Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 4-6 hours. Monitor the progress by thin-layer chromatography (TLC).
-
Workup: Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO(_3), and brine.
-
Purification: Dry the organic layer over anhydrous Na(2)SO(_4), filter, and concentrate under reduced pressure. The crude 2-hydroxyethyl tosylate, often a crystalline solid, can be purified by recrystallization.[2]
Step 2: Synthesis of 2-Azidoethanol
-
Reaction Setup: Dissolve 2-hydroxyethyl tosylate (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Nucleophilic Substitution: Add sodium azide (1.5 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 50-70 °C and stir for 4-8 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Workup and Purification: Cool the reaction mixture, pour into water, and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure to yield 2-azidoethanol.
Method B: Via 2-Hydroxyethyl Bromide (as 2-Bromoethanol)
Step 1: Synthesis of 2-Bromoethanol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place ethylene glycol (1.0 eq).
-
Hydrobromination: Slowly add a 48% aqueous solution of hydrobromic acid (HBr) (2.5 eq).
-
Reaction Conditions: Heat the mixture to reflux for 2-3 hours.
-
Workup: Cool the reaction mixture and extract with diethyl ether. Wash the organic layer with saturated aqueous NaHCO(_3) and brine.
-
Purification: Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and distill to obtain 2-bromoethanol. This is often a volatile and corrosive liquid.
Step 2: Synthesis of 2-Azidoethanol
-
Reaction Setup: Dissolve 2-bromoethanol (1.0 eq) in DMF.
-
Nucleophilic Substitution: Add sodium azide (1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Follow the same workup and purification procedure as in Method A.
Comparison of Protocols: The tosylate route generally proceeds under milder conditions and the intermediate is a more easily handled solid. The halide route often requires harsher conditions (refluxing strong acid) and the intermediate is a liquid that can be more difficult to handle and purify.
Mandatory Visualization
Caption: Comparative synthetic pathways to 2-azidoethanol.
Caption: Experimental workflows for tosylate vs. halide routes.
Caption: Relationship between acidity and reaction rate.
Conclusion
For researchers and professionals in drug development, the advantages of using 2-hydroxyethyl tosylate over its corresponding halides are clear and compelling. The enhanced reactivity, milder reaction conditions, superior handling properties of the crystalline tosylate intermediate, and reliable stereochemical control make it the preferred choice in many synthetic applications. While the upfront cost of p-toluenesulfonyl chloride may be higher than that of simple hydrohalic acids, the benefits in terms of reaction efficiency, yield, and purity of the final product often outweigh this initial investment, particularly in the synthesis of complex and high-value molecules. The strategic selection of 2-hydroxyethyl tosylate can streamline synthetic routes, reduce purification challenges, and ultimately accelerate the drug development process.
References
A Comparative Guide to HPLC and GC-MS Methods for Validating the Purity of 2-Hydroxyethyl 4-methylbenzenesulfonate
For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is paramount for the integrity and reproducibility of experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of 2-Hydroxyethyl 4-methylbenzenesulfonate, a key intermediate in various organic syntheses.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a liquid mixture.[1] It is particularly well-suited for non-volatile and thermally labile compounds. Gas Chromatography-Mass Spectrometry (GC-MS), conversely, is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[2][3] This method is ideal for the analysis of volatile and semi-volatile compounds.
The choice between HPLC and GC-MS for purity analysis depends on the physicochemical properties of the analyte and the specific requirements of the validation. For this compound, which has a relatively high boiling point, both techniques present viable, yet distinct, analytical approaches.
Comparison of HPLC and GC-MS Methods
The following table summarizes the key performance characteristics of HPLC and GC-MS for the analysis of this compound.
| Feature | HPLC | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. |
| Sample Volatility | Not required; suitable for non-volatile compounds. | Required; analyte must be volatile or semi-volatile. |
| Thermal Stability | Operates at or near ambient temperature, suitable for thermally sensitive compounds. | High temperatures in the injector and column can potentially cause degradation of thermally labile compounds. |
| Sensitivity | High, dependent on the detector (e.g., DAD, ELSD). | Very high, especially in selected ion monitoring (SIM) mode. |
| Selectivity | Good, based on differential partitioning and detector wavelength selection. | Excellent, based on both chromatographic separation and mass fragmentation patterns. |
| Potential for Derivatization | Generally not required. | May be necessary to improve volatility or thermal stability. |
| Typical Run Time | 10 - 30 minutes. | 15 - 45 minutes. |
| Data Output | Chromatogram with retention time and peak area/height. | Total ion chromatogram, mass spectrum for each peak. |
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS analysis are provided below. These protocols are based on established methods for similar tosylate compounds and represent a starting point for method development and validation.
HPLC Method Protocol
This method is designed for the quantitative determination of this compound and related impurities.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: DAD at 225 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL of this compound in a 50:50 mixture of water and acetonitrile.
GC-MS Method Protocol
This method is suitable for the identification and quantification of this compound and any volatile or semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 10 minutes at 280 °C
-
-
Injector Temperature: 250 °C (splitless mode)
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Spectrometer Mode: Full scan (m/z 40-450) or Selected Ion Monitoring (SIM) for target impurities.
-
Sample Preparation: Dissolve 1 mg/mL of this compound in dichloromethane.
Data Presentation
The following tables present representative data for the purity analysis of a hypothetical batch of this compound using the described HPLC and GC-MS methods.
HPLC Purity Analysis Data
| Peak No. | Retention Time (min) | Component | Area (%) |
| 1 | 4.5 | p-Toluenesulfonic acid | 0.15 |
| 2 | 8.2 | This compound | 99.75 |
| 3 | 12.1 | Unknown Impurity | 0.10 |
GC-MS Purity Analysis Data
| Peak No. | Retention Time (min) | Component | Area (%) |
| 1 | 6.8 | Ethylene Glycol | 0.05 |
| 2 | 11.5 | This compound | 99.85 |
| 3 | 15.3 | Ditosylate Impurity | 0.10 |
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the HPLC and GC-MS purity validation methods.
Caption: Workflow for HPLC Purity Validation of this compound.
Caption: Workflow for GC-MS Purity Validation of this compound.
Conclusion
Both HPLC and GC-MS are suitable methods for the purity validation of this compound. HPLC offers a robust method for quantifying the parent compound and non-volatile impurities without the risk of thermal degradation. GC-MS provides excellent sensitivity and selectivity for volatile and semi-volatile impurities, offering definitive identification through mass spectral data. The choice of method will ultimately depend on the specific impurities that need to be monitored and the available instrumentation. For comprehensive purity profiling, the use of both techniques is recommended.
References
Comparative study of different synthetic pathways to 2-Hydroxyethyl 4-methylbenzenesulfonate.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic routes for producing 2-Hydroxyethyl 4-methylbenzenesulfonate, a key intermediate in the synthesis of numerous pharmaceuticals and other organic compounds. The following sections detail common synthetic methodologies, presenting a side-by-side comparison of their performance based on experimental data.
Comparative Data of Synthetic Pathways
The following table summarizes the quantitative data for the primary synthetic pathways to this compound.
| Parameter | Pathway 1: Direct Tosylation with Pyridine | Pathway 2: Direct Tosylation with Triethylamine | Pathway 3: Halogen-Free Esterification |
| Reaction Yield | 76-85% | ~95% (for related PEG tosylates) | 70-75% (for a related ester) |
| Reaction Time | 3 hours to overnight | Overnight | Not specified |
| Purity | High, but may require extensive purification | High | Good, with urea byproduct |
| Cost-Effectiveness | Moderate; Pyridine is a key cost factor. | Generally more cost-effective than pyridine. | Potentially higher due to carbodiimide cost. |
| Key Reagents | Ethylene glycol, p-Toluenesulfonyl chloride, Pyridine | Ethylene glycol, p-Toluenesulfonyl chloride, Triethylamine | Ethylene glycol, p-Toluenesulfonic acid, DCC/EDCI |
| Byproducts | Pyridinium hydrochloride | Triethylammonium hydrochloride | Dicyclohexylurea (DCU) or EDU |
| Purification | Extraction and precipitation or column chromatography.[1] | Extraction and column chromatography. | Filtration to remove urea, followed by extraction. |
Synthetic Pathway Diagrams
The following diagrams illustrate the chemical transformations for the discussed synthetic pathways.
Experimental Protocols
Detailed methodologies for the key synthetic pathways are provided below.
Pathway 1: Direct Tosylation of Ethylene Glycol with p-Toluenesulfonyl Chloride using Pyridine
This method is a conventional approach for the monotosylation of diols.[1]
Materials:
-
Ethylene glycol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Diethyl ether
-
Hexane
-
1M Sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask maintained under an inert atmosphere and cooled in an ice bath, dissolve ethylene glycol (1 gram) in pyridine (15 ml).
-
In a separate flask, dissolve p-toluenesulfonyl chloride in pyridine (5 ml).
-
Slowly add the p-toluenesulfonyl chloride solution to the ethylene glycol solution via cannula transfer over an extended period while stirring.
-
Continue stirring the reaction mixture in the ice bath for an additional 3 hours.
-
Pour the reaction mixture into water and extract twice with diethyl ether.
-
Combine the organic layers and wash three times with 1M H₂SO₄, followed by three washes with saturated NaHCO₃ solution.
-
Dry the organic layer over sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product is then purified by precipitation. Dissolve the crude product in a minimal amount of diethyl ether and add an excess of hexane. Cool the mixture in a freezer to precipitate the purified this compound.
Pathway 2: Direct Tosylation of Ethylene Glycol with p-Toluenesulfonyl Chloride using Triethylamine
This pathway offers a common alternative to using pyridine as the base.
Materials:
-
Ethylene glycol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
5% Sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethylene glycol in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and cool the mixture to 0 °C in an ice bath.
-
Add triethylamine (typically 1.5 to 3 equivalents) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (typically 1.2 to 1.5 equivalents) in anhydrous DCM to the reaction mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with 1M HCl, 5% NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel.
Pathway 3: Halogen-Free Esterification using p-Toluenesulfonic Acid and a Carbodiimide
This method avoids the use of sulfonyl chlorides.
Materials:
-
Ethylene glycol
-
p-Toluenesulfonic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Dichloromethane (DCM) or other suitable aprotic solvent
Procedure:
-
Dissolve p-toluenesulfonic acid and ethylene glycol in an anhydrous aprotic solvent like DCM.
-
Add the carbodiimide (DCC or EDCI) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the precipitated urea byproduct (dicyclohexylurea if DCC is used) is removed by filtration.
-
The filtrate is then washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Further purification can be achieved by column chromatography if necessary.
Logical Workflow for Pathway Selection
The selection of an optimal synthetic pathway depends on several factors, including desired yield, purity requirements, cost constraints, and available equipment. The following diagram illustrates a logical workflow for this decision-making process.
References
Spectroscopic techniques for the characterization and confirmation of 2-Hydroxyethyl 4-methylbenzenesulfonate.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the characterization and confirmation of 2-Hydroxyethyl 4-methylbenzenesulfonate. It includes detailed experimental protocols, comparative data, and an overview of alternative analytical methods.
Introduction
This compound, a key intermediate in organic synthesis and a potential impurity in drug substances, requires rigorous characterization to ensure its identity and purity. Spectroscopic techniques are fundamental in providing detailed structural information. This guide compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for the definitive identification of this compound. Additionally, High-Performance Liquid Chromatography (HPLC) is discussed as a complementary and quantitative analytical method.
Spectroscopic Techniques: A Comparative Overview
The following sections detail the application of primary spectroscopic techniques for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide unambiguous evidence for the connectivity of atoms in this compound.
1.1. Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.80 | Doublet (d) | 2H | Ar-H (ortho to SO₂) |
| 7.35 | Doublet (d) | 2H | Ar-H (meta to SO₂) |
| 4.20 | Triplet (t) | 2H | -CH₂-O-Ts |
| 3.80 | Triplet (t) | 2H | HO-CH₂- |
| 2.45 | Singlet (s) | 3H | Ar-CH₃ |
| ~2.0 (variable) | Singlet (s) | 1H | -OH |
1.2. Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃, Spectrometer Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 145.0 | Quaternary | Ar-C (para to CH₃) |
| 133.0 | Quaternary | Ar-C (ipso to SO₂) |
| 130.0 | CH | Ar-CH (meta to SO₂) |
| 128.0 | CH | Ar-CH (ortho to SO₂) |
| 69.0 | CH₂ | -CH₂-O-Ts |
| 61.0 | CH₂ | HO-CH₂- |
| 21.7 | CH₃ | Ar-CH₃ |
1.3. Experimental Protocol: NMR Spectroscopy [1]
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
2.1. Characteristic FT-IR Peaks
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 (broad) | Medium | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1360-1340 | Strong | S=O stretch (asymmetric) |
| 1175-1150 | Strong | S=O stretch (symmetric) |
| 1100-1000 | Strong | C-O stretch |
| 815 | Strong | C-H bend (p-disubstituted benzene) |
2.2. Experimental Protocol: FT-IR Spectroscopy [2]
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal.
-
Liquid/Solution: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet/ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
3.1. Expected Mass Spectrometry Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): m/z = 216
-
Major Fragment Ions:
-
m/z = 172: Loss of C₂H₄O (ethylene oxide)
-
m/z = 155: Toluene sulfonyl cation ([CH₃C₆H₄SO₂]⁺)
-
m/z = 91: Tropylium cation ([C₇H₇]⁺)
-
m/z = 65: Loss of C₂H₂ from the tropylium cation
-
m/z = 45: [C₂H₅O]⁺
-
3.2. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) [3][4][5]
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 10-100 µg/mL.[3]
-
Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column like DB-5ms or HP-5ms).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 50-100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its mass spectrum for the molecular ion and characteristic fragment ions.
Alternative Analytical Technique: High-Performance Liquid Chromatography (HPLC)
While spectroscopic methods are excellent for structural elucidation, HPLC is a powerful technique for the quantification and purity assessment of this compound, especially in the context of drug development where it may be present as an impurity.
Comparison with Spectroscopic Techniques:
| Feature | Spectroscopic Techniques (NMR, FT-IR, MS) | HPLC |
| Primary Use | Structural elucidation and identification | Quantification and purity assessment |
| Sample State | Solid or solution | Solution |
| Data Output | Spectrum (structural information) | Chromatogram (retention time, peak area) |
| Quantitative? | NMR can be quantitative (qNMR) | Inherently quantitative |
| Sensitivity | Varies (MS is highly sensitive) | High sensitivity with appropriate detectors |
Experimental Protocol: HPLC
-
Instrumentation: Use an HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is suitable.
-
Mobile Phase: A gradient of water (with a small amount of acid, e.g., 0.1% formic acid) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 220 nm or 254 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample and record the chromatogram. The retention time will be characteristic of the compound under the specific conditions, and the peak area can be used for quantification against a standard curve.
Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for the characterization of this compound and the logical relationships between the different analytical techniques.
Caption: A typical workflow for the synthesis, purification, and characterization of this compound.
Caption: Logical relationships between spectroscopic techniques and the structural information derived for this compound.
Conclusion
For the unambiguous characterization and confirmation of this compound, a combination of spectroscopic techniques is essential. NMR spectroscopy provides the most detailed structural information, confirming the connectivity of all atoms. FT-IR spectroscopy offers a rapid method to identify the key functional groups present. Mass spectrometry confirms the molecular weight and provides valuable information about the molecule's fragmentation, further supporting the proposed structure. For quantitative analysis and purity assessment, particularly in a drug development setting, HPLC is the method of choice. The integrated use of these techniques ensures a comprehensive and reliable characterization of this compound.
References
The Tosylate Advantage: A Comparative Guide to Leaving Groups in Substitution Reactions with 2-Hydroxyethyl 4-methylbenzenesulfonate
For researchers and professionals in drug development and synthetic chemistry, the choice of a leaving group is a critical decision that dictates the efficiency and outcome of nucleophilic substitution reactions. This guide provides an in-depth comparison of 2-hydroxyethyl 4-methylbenzenesulfonate (a tosylate) with other common leaving groups, supported by experimental data, to inform the selection of the optimal substrate for your synthetic strategy.
The ability of a leaving group to depart from a molecule is intrinsically linked to its stability as an independent species. A good leaving group is a weak base, capable of stabilizing the negative charge it takes upon bond cleavage.[1] This principle governs the reactivity of various functional groups in substitution reactions. The p-toluenesulfonate (tosylate) group is widely recognized as an excellent leaving group due to the extensive resonance stabilization of the negative charge across its sulfonate group.[1]
Quantitative Comparison of Leaving Groups in the Synthesis of 2-Azidoethanol
To quantitatively assess the performance of this compound against other leaving groups, we can examine the synthesis of 2-azidoethanol, a common synthetic intermediate. This reaction typically proceeds via an SN2 mechanism.
| Leaving Group | Substrate | Nucleophile | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Citation(s) |
| Tosylate (-OTs) | This compound | Sodium Azide | Ethanol | 70 | Overnight | 96 | [1] |
| Tosylate (-OTs) | This compound | Sodium Azide | Acetone/Water | 60 | 12 hours | Not specified | [1] |
| Bromide (-Br) | 2-Bromoethanol | Sodium Azide | Water | 80 | 20 hours | 68 | [2] |
| Bromide (-Br) | 2-Bromoethanol | Sodium Azide | Water | 80 | Overnight | 100 | [1] |
As the data indicates, the use of this compound results in a high yield of 96% for the synthesis of 2-azidoethanol.[1] While one protocol using 2-bromoethanol also reports a quantitative yield, another shows a significantly lower yield of 68% under similar conditions, suggesting that the tosylate may offer more consistent and reliable results.[1][2]
The Competing Reaction: Intramolecular Cyclization
A crucial consideration when using 2-substituted ethanol derivatives in substitution reactions is the potential for a competing intramolecular SN2 reaction, leading to the formation of ethylene oxide. This occurs when the hydroxyl group acts as an internal nucleophile, displacing the leaving group.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound and its subsequent reaction to form 2-azidoethanol, providing a practical basis for laboratory application.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of ethylene glycol with p-toluenesulfonyl chloride.
Diagram of Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
Synthesis of 2-Azidoethanol from this compound
This protocol outlines the nucleophilic substitution of the tosylate group with an azide nucleophile.
Materials:
-
This compound
-
Sodium azide
-
Ethanol
-
Diethyl ether
-
Water
-
Standard glassware for reflux and extraction
Procedure:
-
Dissolve this compound (1 equivalent) and sodium azide (1.1-1.5 equivalents) in ethanol.[1]
-
Reflux the reaction mixture at 70°C overnight.[1]
-
After cooling to room temperature, dilute the mixture with diethyl ether.
-
Wash the organic layer with water three times.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-azidoethanol.[1]
Diagram of Reaction Pathway:
Caption: SN2 reaction for the synthesis of 2-azidoethanol.
Conclusion
The available experimental data suggests that this compound is a highly effective substrate for SN2 reactions, offering high and potentially more consistent yields compared to the corresponding bromide. The tosylate group's excellent leaving ability is a key factor in its reactivity. Researchers should, however, remain mindful of the potential for intramolecular cyclization to form ethylene oxide as a side product and optimize reaction conditions to favor the desired intermolecular substitution. The choice of leaving group will ultimately depend on the specific requirements of the synthesis, including desired yield, reaction conditions, and cost-effectiveness.
References
Navigating the Synthesis of 2-Hydroxyethyl 4-methylbenzenesulfonate: An Economic and Methodological Comparison
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key chemical intermediates is paramount. 2-Hydroxyethyl 4-methylbenzenesulfonate, a versatile building block in organic synthesis, can be prepared through several routes. This guide provides a detailed economic and methodological analysis of the most common and emerging synthesis pathways, supported by experimental data to inform strategic decisions in laboratory and industrial settings.
The primary route for synthesizing this compound involves the reaction of ethylene glycol with p-toluenesulfonyl chloride (TsCl). Variations of this method, including the use of alternative sulfonating agents and the incorporation of phase transfer catalysis, offer different advantages and disadvantages in terms of cost, yield, and environmental impact.
Comparative Analysis of Synthesis Routes
A comprehensive evaluation of the different synthesis routes is crucial for selecting the most appropriate method based on specific laboratory or production needs. The following table summarizes the key economic and performance indicators for three primary routes: the conventional tosyl chloride method, the use of p-toluenesulfonic anhydride, and a phase transfer catalysis (PTC) approach.
| Parameter | Route 1: Conventional Tosylation | Route 2: Tosylation with p-Toluenesulfonic Anhydride | Route 3: Phase Transfer Catalysis (PTC) |
| Raw Materials | Ethylene glycol, p-Toluenesulfonyl chloride, Organic base (e.g., Triethylamine, Pyridine), Organic solvent (e.g., Dichloromethane) | Ethylene glycol, p-Toluenesulfonic anhydride, Organic solvent | Ethylene glycol, p-Toluenesulfonyl chloride, Inorganic base (e.g., KOH), Phase transfer catalyst (e.g., TBAB), Biphasic solvent system |
| Relative Raw Material Cost | Moderate | High | Moderate to High (catalyst cost) |
| Typical Yield | 70-85% | 80-95% | 85-95% |
| Reaction Time | 4-12 hours | 1-4 hours | 2-6 hours |
| Reaction Temperature | 0°C to room temperature | Room temperature | Room temperature to 50°C |
| Byproducts | Triethylammonium chloride (or similar salt) | p-Toluenesulfonic acid | Inorganic salts |
| Purification Method | Aqueous workup, Column chromatography | Aqueous workup, Recrystallization | Phase separation, Recrystallization/Distillation |
| Purification Cost | Moderate to High | Low to Moderate | Low to Moderate |
| Environmental Impact | Use of chlorinated solvents and organic bases can be a concern. | Avoids chlorinated byproducts from the base. | Reduces the need for large volumes of organic solvents.[1][2] |
| Scalability | Well-established for large-scale production. | Suitable for scale-up, but the cost of the anhydride can be a limiting factor. | Readily scalable and offers advantages in industrial settings.[3][4] |
Experimental Protocols
Detailed methodologies are essential for replicating and adapting these synthesis routes.
Route 1: Conventional Tosylation with p-Toluenesulfonyl Chloride
This widely used method involves the reaction of ethylene glycol with p-toluenesulfonyl chloride in the presence of an organic base to neutralize the hydrochloric acid byproduct.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve ethylene glycol (1.0 eq) in a dry organic solvent such as dichloromethane (DCM) or toluene.
-
Cool the solution to 0°C in an ice bath.
-
Add an organic base, such as triethylamine (1.2 eq) or pyridine (2.0 eq), to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl) to remove the excess base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.[5]
Route 2: Tosylation with p-Toluenesulfonic Anhydride
This route offers a "softer" electrophile compared to tosyl chloride and can lead to higher yields and cleaner reactions, as the byproduct is p-toluenesulfonic acid, which is often easier to remove.[6]
Procedure:
-
In a flask, dissolve ethylene glycol (1.0 eq) in a suitable organic solvent.
-
Add p-toluenesulfonic anhydride (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture for 1-4 hours. The reaction can often be performed without an additional base, although a non-nucleophilic base can be added to scavenge the p-toluenesulfonic acid byproduct.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with an organic solvent and wash with water and a saturated sodium bicarbonate solution to remove the p-toluenesulfonic acid.
-
Dry the organic layer, filter, and concentrate to obtain the crude product.
-
Purification is typically achieved through recrystallization.
Route 3: Phase Transfer Catalysis (PTC)
Phase transfer catalysis can enhance reaction rates and yields by facilitating the transfer of the tosylating agent and base between two immiscible phases. This method often allows for the use of less expensive inorganic bases and can simplify the workup procedure.[1][2][7]
Procedure:
-
In a reaction vessel, combine ethylene glycol (1.0 eq), an inorganic base such as potassium hydroxide (2.0 eq), and a phase transfer catalyst like tetrabutylammonium bromide (TBAB) (0.05-0.1 eq) in a biphasic solvent system (e.g., water and toluene).
-
To this stirred mixture, add a solution of p-toluenesulfonyl chloride (1.1 eq) in the organic solvent.
-
Heat the reaction mixture to a moderate temperature (e.g., 40-50°C) and stir vigorously for 2-6 hours.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the mixture and separate the aqueous and organic layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The product can be purified by recrystallization or distillation under reduced pressure.
Visualization of Synthesis Pathways
To better understand the logical flow and comparison of these synthesis routes, the following diagrams are provided.
Caption: A flowchart comparing the three main synthesis routes for this compound.
Conclusion
The choice of synthesis route for this compound depends on a balance of economic, practical, and environmental considerations. The conventional tosylation method is well-established but may require more extensive purification. The use of p-toluenesulfonic anhydride can offer higher yields and simpler workups but at a higher raw material cost. Phase transfer catalysis presents a compelling alternative, particularly for industrial applications, by enabling the use of cheaper inorganic bases and often leading to high yields and simplified purification, contributing to a more sustainable process.[1][2] Researchers and process chemists should carefully evaluate these factors to select the optimal route for their specific needs.
References
- 1. Phase-transfer Catalyst Market Size & Share Analysis | 2032 [snsinsider.com]
- 2. datamintelligence.com [datamintelligence.com]
- 3. phasetransfer.com [phasetransfer.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN103360363A - Preparation method of 2-(2-thienyl)ethyl 4-methylbenzenesulfonate - Google Patents [patents.google.com]
- 6. p-Toluenesulfonic anhydride - Enamine [enamine.net]
- 7. biomedres.us [biomedres.us]
Investigation of the biological activity of compounds derived from 2-Hydroxyethyl 4-methylbenzenesulfonate.
An investigation into the biological activities of compounds derived from 2-Hydroxyethyl 4-methylbenzenesulfonate reveals a notable lack of direct research. However, the core chemical scaffold, benzenesulfonate, is a key component of two classes of compounds with significant and extensively studied biological activities: benzenesulfonamides and benzenesulfonyl hydrazones. This guide, therefore, shifts focus to provide a comparative analysis of the anticancer and antimicrobial properties of these two important classes of compounds, supported by experimental data and methodologies.
I. Comparative Anticancer Activity
Benzenesulfonamides and benzenesulfonyl hydrazones have both demonstrated promising anticancer activities through different mechanisms of action. Benzenesulfonamides are well-known for their ability to inhibit carbonic anhydrase enzymes, particularly the tumor-associated isoform CA IX.[1][2][3][4][5] Benzenesulfonyl hydrazones, on the other hand, have shown cytotoxic effects against various cancer cell lines and can act as inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is implicated in some cancers.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected benzenesulfonamide and benzenesulfonyl hydrazone derivatives against various cancer cell lines, with data presented as IC50 (the half-maximal inhibitory concentration) or Kᵢ (inhibition constant) values.
| Compound Class | Derivative | Target/Cell Line | Activity (IC50 / Kᵢ in nM) | Reference |
| Benzenesulfonamide | Compound 7f (4-trifluoromethylbenzenesulfonyl amino derivative) | CA IX | 10.01 | [6] |
| Compound 4e | CA IX | 10.93-25.06 | [4] | |
| Compound 5d | CA IX | 28.6 | [2] | |
| Compound 12i | CA IX | 38.8 | [5] | |
| Compound 12d | MDA-MB-468 (Breast Cancer) | 3,990 | [5] | |
| 4-hydrazinylphenyl benzenesulfonate | MCF-7 (Breast Cancer) | 9.32 | [7] | |
| Benzenesulfonyl Hydrazone | Derivative 24 | HCT-116, HePG-2, MCF-7 | 12,830, 9,070, 4,920 | [8] |
II. Comparative Antimicrobial Activity
Derivatives of benzenesulfonamides have a long history as antibacterial agents, primarily acting by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[9] More recent research has also explored their activity against various bacterial and fungal strains.[3][10][11] Benzenesulfonyl hydrazones have also been investigated for their antimicrobial potential.
Quantitative Comparison of Antimicrobial Activity
The table below presents the Minimum Inhibitory Concentration (MIC) values for selected benzenesulfonamide derivatives against different bacterial strains. Data for the antimicrobial activity of benzenesulfonyl hydrazones from the search results was more qualitative, hence not included in this quantitative comparison.
| Compound Class | Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
| Benzenesulfonamide | N,N-diethyl-1-(phenylsulfonyl) piperidine-2-carboxamide (2b) | Escherichia coli | Not specified (potent) | [10] |
| N,N-diethyl-1-(phenylsulfonyl) piperidine-2-carboxamide (2b) | Staphylococcus aureus | Not specified (potent) | [10] | |
| Compound 4e | Staphylococcus aureus | 50 (80.69% inhibition) | [1][3] | |
| Compound 4g | Staphylococcus aureus | 50 (69.74% inhibition) | [1][3] | |
| Compound 4h | Staphylococcus aureus | 50 (68.30% inhibition) | [1][3] |
III. Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
IV. Experimental Protocols
A. Determination of Minimum Inhibitory Concentration (MIC)
The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard method for assessing antimicrobial activity.[9][12][13][14][15]
1. Preparation of Materials:
-
Mueller-Hinton Agar (MHA) or Broth (MHB).
-
The benzenesulfonamide derivative to be tested, dissolved in a suitable solvent to create a stock solution.
-
Bacterial strains for testing (e.g., Staphylococcus aureus, Escherichia coli).
2. Procedure (Agar Dilution Method):
-
A series of MHA plates are prepared, each containing a specific, decreasing concentration of the benzenesulfonamide derivative. A control plate with no compound is also prepared.[12]
-
A bacterial suspension is prepared and standardized to a 0.5 McFarland turbidity standard.[9]
-
The standardized bacterial suspension is then spot-inoculated onto the surface of each agar plate.
-
The plates are incubated at 35-37°C for 16-20 hours.[9]
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[9]
B. Cyclooxygenase (COX) Inhibition Assay
This assay is used to determine the inhibitory activity of a compound against COX-1 and COX-2 enzymes, which is relevant for assessing anti-inflammatory potential.[16][17][18][19][20]
1. Preparation of Materials:
-
A commercial COX inhibitor screening assay kit (e.g., Cayman Chemical, Cat. No. 560131).[16]
-
The benzenesulfonyl hydrazone derivative to be tested.
-
COX-1 and COX-2 enzymes.
-
A fluorometric or colorimetric plate reader.
2. Procedure:
-
The assay is typically performed in a 96-well plate format.
-
The test compound (benzenesulfonyl hydrazone derivative) is added to the wells at various concentrations.
-
The COX-1 or COX-2 enzyme is then added to the wells.
-
The reaction is initiated by the addition of arachidonic acid.
-
The plate is incubated for a specified time at a controlled temperature.
-
The enzymatic activity is measured by detecting the product (e.g., prostaglandin) using a plate reader.
-
The IC50 value is calculated, which is the concentration of the compound that inhibits 50% of the enzyme's activity.[16][17]
References
- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 2. Dependence on linkers’ flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanomolar activity of 4-hydrazinylphenyl benzenesulfonate against breast cancer Michigan Cancer Foundation-7 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. jetir.org [jetir.org]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 14. idexx.dk [idexx.dk]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis and Biological Evaluation of New N-Acyl Hydrazones with a Methyl Sulfonyl Moiety as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacological Evaluation and Preparation of Nonsteroidal Anti-Inflammatory Drugs Containing an N-Acyl Hydrazone Subunit [mdpi.com]
- 20. Synthesis, in vitro and in vivo biological evaluation, COX-1/2 inhibition and molecular docking study of indole-N-acylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Hydroxyethyl 4-methylbenzenesulfonate with Various Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-Hydroxyethyl 4-methylbenzenesulfonate with a range of common nucleophiles. The tosylate functional group is an excellent leaving group, making this compound a versatile substrate for bimolecular nucleophilic substitution (SN2) reactions. Understanding its relative reactivity with different nucleophilic agents is crucial for designing synthetic routes and developing new chemical entities.
Introduction to Reactivity
This compound, also known as ethylene glycol monotosylate, is an ideal substrate for SN2 reactions due to the presence of a primary carbon attached to the excellent tosylate leaving group. The rate of these reactions is primarily governed by the nucleophilicity of the attacking species and the reaction conditions. Generally, SN2 reactions are favored by strong, sterically unhindered nucleophiles and polar aprotic solvents.
The reactivity of various nucleophiles with a primary tosylate like this compound is expected to follow general nucleophilicity trends. Thiols and their conjugate bases (thiolates) are typically excellent nucleophiles. Nitrogen nucleophiles, such as primary amines and azide ions, are also highly reactive. Alkoxides, the conjugate bases of alcohols, serve as effective oxygen-based nucleophiles.
Quantitative Comparison of Nucleophile Reactivity
The following table summarizes the expected relative reactivity of this compound with representative oxygen, nitrogen, and sulfur nucleophiles based on general principles of SN2 reactions and available data for similar substrates.
| Nucleophile Category | Representative Nucleophile | Chemical Formula | Expected Relative Reactivity | Product Class |
| Sulfur | Thiophenoxide | C₆H₅S⁻ | Very High | Thioether |
| Nitrogen | Azide | N₃⁻ | High | Alkyl Azide |
| Nitrogen | Primary Amine (e.g., Benzylamine) | C₆H₅CH₂NH₂ | Moderate to High | Secondary Amine |
| Oxygen | Ethoxide | CH₃CH₂O⁻ | Moderate | Ether |
Note: Relative reactivity is a qualitative assessment based on general nucleophilicity trends in polar aprotic solvents. Actual reaction rates will depend on specific reaction conditions such as solvent, temperature, and concentration.
Experimental Protocols
Detailed methodologies for the preparation of the substrate and its subsequent reaction with various nucleophiles are provided below.
Part 1: Preparation of this compound
This protocol describes the selective monotosylation of ethylene glycol.
Materials:
-
Ethylene glycol (in excess)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (solvent and base)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve ethylene glycol (e.g., 5 equivalents) in pyridine under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in a minimum amount of pyridine or DCM to the stirred ethylene glycol solution.
-
Allow the reaction to stir at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with cold 1M HCl to remove pyridine, followed by saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
Part 2: Comparative Nucleophilic Substitution Reactions
The following are general protocols for reacting this compound with representative nucleophiles. To obtain a valid comparison, these reactions should be run in parallel under identical conditions (e.g., same solvent, temperature, and reactant concentrations).
Reaction with a Sulfur Nucleophile (Sodium Thiophenoxide)
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
Procedure:
-
In a dry flask under an inert atmosphere, dissolve thiophenol (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0 °C and carefully add sodium hydride (1.1 equivalents) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the thiophenoxide.
-
Add a solution of this compound (1 equivalent) in DMF to the reaction mixture.
-
Stir the reaction at room temperature, monitoring by TLC.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the thioether product.
Reaction with a Nitrogen Nucleophile (Sodium Azide)
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.[1]
-
After cooling to room temperature, dilute the mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the alkyl azide product.
Reaction with an Oxygen Nucleophile (Sodium Ethoxide)
Materials:
-
This compound
-
Absolute ethanol
-
Sodium metal
-
Diethyl ether
-
Deionized water
Procedure:
-
In a flask equipped with a condenser and under an inert atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.2 equivalents) to absolute ethanol.
-
Once the sodium has completely reacted, add this compound (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux, monitoring by TLC.
-
After completion, cool the reaction and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the ether product.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent reaction with a generic nucleophile.
Caption: General workflow for tosylation and nucleophilic substitution.
Logical Relationship of Reactivity
This diagram illustrates the logical flow of an SN2 reaction with this compound.
Caption: The concerted SN2 reaction mechanism.
References
Safety Operating Guide
Proper Disposal of 2-Hydroxyethyl 4-methylbenzenesulfonate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of 2-Hydroxyethyl 4-methylbenzenesulfonate, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to conduct a thorough risk assessment and ensure all necessary personal protective equipment (PPE) is readily available and in use.
Risk Assessment:
-
Hazards: Toxic if ingested, causes severe skin and eye damage. Tosylate esters are reactive alkylating agents.
-
Exposure Routes: Ingestion, skin contact, eye contact, inhalation of dust or aerosols.
-
Controls: Work in a well-ventilated fume hood. Wear appropriate PPE. Have an emergency eyewash station and safety shower accessible.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Chemical splash goggles and a face shield.
-
Body Protection: A lab coat that covers the arms and closes in the front.
-
Footwear: Closed-toe shoes.
Disposal Procedures
The appropriate disposal method for this compound depends on the quantity of waste. Under no circumstances should this chemical be disposed of down the drain[2].
For Small Quantities (less than 5 grams): Chemical Neutralization (Hydrolysis)
This procedure aims to hydrolyze the reactive tosylate ester into the less hazardous p-toluenesulfonic acid and ethylene glycol.
Experimental Protocol:
-
Preparation: In a fume hood, prepare a 1 M solution of sodium hydroxide (NaOH) in a beaker of appropriate size. The beaker should be large enough to accommodate the waste material and the NaOH solution with room for stirring. Place the beaker in a secondary container (e.g., a larger beaker or a plastic tub).
-
Addition of Waste: Slowly and with constant stirring, add the this compound waste to the NaOH solution. The reaction is expected to be exothermic; add the waste in small portions to control the temperature.
-
Reaction: Continue stirring the mixture at room temperature for at least 2 hours to ensure complete hydrolysis.
-
Neutralization: After the reaction is complete, neutralize the solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., 1 M hydrochloric acid). Monitor the pH using pH paper or a pH meter.
-
Final Disposal: The resulting neutralized aqueous solution, containing p-toluenesulfonic acid salt and ethylene glycol, can be disposed of as aqueous chemical waste according to your institution's guidelines.
For Large Quantities (5 grams or more) and Contaminated Materials:
Large quantities of this compound and any materials contaminated with it (e.g., gloves, absorbent pads, glassware) should be disposed of as hazardous chemical waste.
Procedure:
-
Containment: Place the this compound waste in a clearly labeled, sealed, and chemically compatible container.
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Contaminated Materials: Place all contaminated disposable materials (gloves, paper towels, etc.) in a sealed plastic bag, label it as "Hazardous Waste - Contaminated Debris," and list the chemical contaminant.
-
Storage: Store the waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Collection: Arrange for collection by your institution's licensed hazardous waste disposal service.
Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| GHS Hazard Classification (similar compound) | Acute Toxicity, Oral (Category 3); Skin Corrosion/Irritation (Category 1B); Serious Eye Damage/Eye Irritation (Category 1) | [1] |
| Recommended PPE | Nitrile or neoprene gloves, chemical splash goggles, face shield, lab coat | General Laboratory Safety |
| Disposal of Small Quantities (<5g) | Chemical neutralization via hydrolysis with 1 M NaOH | Synthesized from chemical principles |
| Disposal of Large Quantities (≥5g) | Collection by a licensed hazardous waste contractor | General Laboratory Waste Guidelines |
| Contaminated Materials Disposal | Collect in a sealed, labeled bag for hazardous waste pickup | General Laboratory Waste Guidelines |
| Prohibited Disposal Method | Do not dispose down the sink or in regular trash | [2] |
Disposal Workflow Diagram
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling 2-Hydroxyethyl 4-methylbenzenesulfonate
Essential Safety and Handling Guide for 2-Hydroxyethyl 4-methylbenzenesulfonate
This guide provides immediate safety protocols and logistical information for handling this compound (CAS No. 42772-85-0). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Overview: this compound is a chemical intermediate.[1][][3] Proper handling is crucial to mitigate potential health risks. This substance is known to cause skin and eye irritation.[4][5]
Personal Protective Equipment (PPE)
To ensure the safety of personnel, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification | Standard Compliance |
| Eye and Face Protection | Safety Goggles or Glasses | Chemical splash goggles or safety glasses with side shields. | OSHA 29 CFR 1910.133 or European Standard EN166.[4][6] |
| Face Shield | To be used in addition to goggles when there is a significant splash hazard. | ||
| Skin Protection | Gloves | Chemically resistant gloves. | |
| Protective Clothing | Lab coat, long-sleeved garment, or chemical-resistant suit to prevent skin contact.[4][7] | ||
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[4] | NIOSH/MSHA or EN 149 approved.[4] |
Handling and Storage Protocols
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[8]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[4][5]
-
Wash hands and any exposed skin thoroughly after handling.[4]
-
Keep away from heat, sparks, and open flames.[4]
Storage:
-
Store in a dry, cool, and well-ventilated place.[6]
-
Protect from direct sunlight and moisture.[4]
-
Keep refrigerated (2-8°C).[1]
-
Incompatible materials include acids, bases, peroxides, metals, and reducing agents.[4]
Disposal Plan
Dispose of contents and containers in accordance with local, regional, and national regulations. All waste must be sent to an approved waste disposal plant.[4] Do not empty into drains.[6]
Emergency Procedures
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
-
Skin Contact: Wash with plenty of soap and water. Take off contaminated clothing. If skin irritation occurs, get medical advice/attention.[4]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Get medical attention if you feel unwell.[4][5]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician immediately.[4]
Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
